(2,6-Dibromopyridin-4-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromopyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJODMMTPSDERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,6-Dibromopyridin-4-yl)methanol
Abstract
(2,6-Dibromopyridin-4-yl)methanol, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive hydroxymethyl group and two bromine atoms suitable for cross-coupling reactions, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this compound (CAS No: 223463-02-3)[1][2]. We will delve into the strategic considerations behind precursor selection, compare distinct synthetic routes, and provide detailed, field-proven experimental protocols. The discussion is grounded in established chemical principles, explaining the causality behind procedural choices to ensure both scientific accuracy and practical reproducibility for professionals in drug development and chemical research.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing this compound involves a retrosynthetic disconnection at the C4-position. The primary alcohol functionality can be readily installed through the reduction of a corresponding carbonyl group. This strategy leads to two principal and highly viable synthetic precursors:
-
2,6-Dibromoisonicotinic acid (or its ester derivative)
-
2,6-Dibromopyridine-4-carbaldehyde
An alternative, more direct approach involves the C-H functionalization or metal-halogen exchange of the 2,6-dibromopyridine core, followed by the introduction of a hydroxymethyl moiety. Each of these pathways offers distinct advantages and challenges regarding starting material availability, reaction conditions, and overall efficiency.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: From 2,6-Dibromoisonicotinic Acid
The most robust and widely applicable synthesis proceeds via the reduction of 2,6-dibromoisonicotinic acid or its corresponding ester. This two-step approach allows for purification of the intermediate acid or ester, often leading to a higher purity final product.
Synthesis of the Precursor: 2,6-Dibromoisonicotinic Acid
While 2,6-dibromoisonicotinic acid is commercially available from suppliers, its synthesis from more fundamental starting materials is a critical first step for large-scale production or when commercial sources are unavailable.[3][4][5] The most logical precursor is 2,6-dibromopyridine.
The key transformation is a regioselective lithiation at the 4-position of 2,6-dibromopyridine, followed by quenching with carbon dioxide.
-
Causality of Experimental Choice: Directed lithiation of substituted pyridines is a powerful tool.[6] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is crucial. The two bromine atoms at the 2 and 6 positions are strongly electron-withdrawing, increasing the acidity of the C-H protons. Deprotonation occurs preferentially at the C4 position, which is sterically accessible and electronically activated. Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid.
Caption: Synthesis of 2,6-Dibromoisonicotinic Acid precursor.
Reduction to this compound
With the carboxylic acid in hand, the final step is its reduction to the primary alcohol. Two main protocols are employed, each with specific advantages.
Method A: Direct Reduction of the Carboxylic Acid
This method utilizes a powerful reducing agent capable of directly reducing a carboxylic acid.
-
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8] It is a potent source of hydride ions (H⁻) that readily reduces carboxylic acids to primary alcohols.[9][10] It is important to note that milder reagents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids under standard conditions.[7][8] The reaction must be conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[7] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride delivery. An intermediate aldehyde is formed but is immediately reduced further to the alcohol.[8]
Method B: Esterification Followed by Reduction
This two-step sequence is often preferred in process chemistry and for substrates with sensitive functional groups due to the use of milder, more selective reagents.
-
Trustworthiness & Causality: Carboxylic acids can be converted to their corresponding esters (e.g., methyl or ethyl esters) via Fischer esterification, using an excess of the alcohol (methanol or ethanol) as the solvent and a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is less reactive than an aldehyde but more susceptible to reduction than the parent carboxylic acid by certain reagents. The key advantage is that esters can be efficiently reduced by the much safer and easier-to-handle sodium borohydride (NaBH₄), especially in a protic solvent like ethanol.[11] This avoids the hazards associated with LiAlH₄. While LiAlH₄ can also be used, NaBH₄ provides a more practical and safer alternative for this specific substrate.
Alternative Pathway: Direct C4-Functionalization
A more atom-economical approach involves the direct introduction of the hydroxymethyl group onto the 2,6-dibromopyridine ring system. This pathway hinges on the same regioselective metalation discussed in section 2.1.
-
Expertise & Experience: After generating the 4-lithio-2,6-dibromopyridine intermediate in situ, it can be treated with a suitable one-carbon electrophile. Anhydrous formaldehyde (often generated from cracking paraformaldehyde) is the ideal choice. This reaction forms the C-C bond and installs the alcohol functionality in a single, efficient step. This method is elegant but requires stringent control over anhydrous conditions and the handling of gaseous formaldehyde. Grignard reagents can also be employed; however, their formation from dibromopyridines can sometimes be sluggish or lead to side products like Wurtz coupling.[12][13][14][15]
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and desired purity.
| Pathway | Starting Material | Key Reagents | Steps | Advantages | Disadvantages |
| 2.2 Method A | 2,6-Dibromoisonicotinic Acid | LiAlH₄, Anhydrous Ether/THF | 1 | Fast, high-yielding, direct conversion. | Requires highly reactive, pyrophoric LiAlH₄; strict anhydrous conditions are mandatory. |
| 2.2 Method B | 2,6-Dibromoisonicotinic Acid | H₂SO₄, MeOH/EtOH; NaBH₄ | 2 | Safer reagents (NaBH₄), easier handling, high purity achievable. | Longer overall process due to the additional esterification step. |
| Pathway 3 | 2,6-Dibromopyridine | LDA, Formaldehyde | 1 | Highly atom-economical, direct C-H functionalization. | Requires precise control of low-temperature lithiation; handling formaldehyde can be difficult. |
Detailed Experimental Protocols
The following protocol details the robust and reliable two-step pathway via esterification and subsequent reduction (Method B).
Protocol 1: Synthesis of Methyl 2,6-dibromoisonicotinate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dibromoisonicotinic acid (10.0 g, 35.6 mmol).
-
Reagent Addition: Add anhydrous methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization & Extraction: Carefully pour the concentrated mixture into a beaker containing ice water (200 mL) and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as a solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure methyl 2,6-dibromoisonicotinate.
Protocol 2: Reduction to this compound
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the methyl 2,6-dibromoisonicotinate (e.g., 9.0 g, 30.5 mmol) from the previous step in absolute ethanol (200 mL). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (NaBH₄) (2.3 g, 61.0 mmol, 2.0 eq) portion-wise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of 2M hydrochloric acid until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure, typically white to off-white, solid.[11]
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through several strategic pathways. The reduction of 2,6-dibromoisonicotinic acid, particularly via an intermediate ester, represents the most balanced approach in terms of safety, scalability, and product purity. This method avoids the use of highly pyrophoric reagents like LiAlH₄ while maintaining high yields. For applications where atom economy is paramount, direct C4-functionalization of 2,6-dibromopyridine offers an elegant and efficient alternative, provided the necessary expertise and equipment for handling organolithium reagents are available. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this versatile chemical intermediate for their advanced research and development programs.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. 223463-02-3|this compound|BLD Pharm [bldpharm.com]
- 3. 2,6-Dibromopyridine-4-carboxylic acid [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dibromopyridin-4-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel therapeutics.
Core Chemical Properties
This compound, with the CAS Number 223463-02-3, is a solid at room temperature.[1][2] Its structure, featuring a pyridine ring substituted with two bromine atoms and a hydroxymethyl group, provides a unique combination of reactivity and functionality. The bromine atoms serve as versatile handles for a variety of cross-coupling and substitution reactions, while the hydroxymethyl group can be further modified or used to improve solubility.
| Property | Value | Source(s) |
| CAS Number | 223463-02-3 | [1][3] |
| Molecular Formula | C₆H₅Br₂NO | [1][3] |
| Molecular Weight | 266.92 g/mol | [3] |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid derivative, such as a methyl or ethyl ester. This transformation is a fundamental reaction in organic synthesis, often employing metal hydride reducing agents.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve methyl 2,6-dibromopyridine-4-carboxylate in a suitable alcohol solvent, such as methanol or ethanol.
-
Reduction: Cool the solution to 0-5°C and slowly add a reducing agent, such as sodium borohydride. The reaction is typically stirred at this temperature for a few hours and then allowed to warm to room temperature. The causality behind this choice of reducing agent lies in its selectivity for esters in the presence of other functional groups, providing a clean conversion to the desired alcohol.
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by the slow addition of an acid, such as dilute hydrochloric acid, to neutralize any excess reducing agent and protonate the resulting alkoxide.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt such as sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridine ring, a singlet for the methylene (-CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring and the hydroxymethyl group. The carbons attached to the bromine atoms will appear at a characteristic chemical shift.
FT-IR: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-Br stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms. Common fragmentation patterns may include the loss of the hydroxymethyl group or a bromine atom.[4]
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to a variety of transformations, making this compound a valuable scaffold for creating diverse molecular libraries. The pyridine nitrogen also influences the reactivity of the ring, making it electron-deficient and prone to nucleophilic aromatic substitution.[5]
Nucleophilic Aromatic Substitution
The bromine atoms on the pyridine ring can be displaced by a variety of nucleophiles. This reaction is particularly useful for introducing nitrogen-containing functional groups. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.[5]
This selective monosubstitution is a powerful tool for generating unsymmetrical 2,6-disubstituted pyridines, which are important pharmacophores in many drug candidates.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 2- and 6-positions of the pyridine ring.
The ability to selectively perform a single cross-coupling reaction is a key advantage, providing a route to asymmetrically functionalized pyridines. This is crucial in drug development, where precise control over the molecular structure is necessary to optimize pharmacological activity and pharmacokinetic properties.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a functionalizable hydroxymethyl group and two reactive bromine atoms on a pyridine scaffold allows for the creation of diverse and unsymmetrically substituted compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new and effective therapeutics.
References
- 1. This compound | 223463-02-3 [sigmaaldrich.com]
- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 3. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(2,6-Dibromopyridin-4-yl)methanol: A Technical Guide for Advanced Chemical Synthesis
Abstract
(2,6-Dibromopyridin-4-yl)methanol (CAS No. 223463-02-3) is a pivotal, multi-functional building block in modern organic synthesis. Its unique trifunctional architecture—comprising a pyridine core, two reactive bromine atoms, and a primary alcohol—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its strategic use in drug discovery and materials science. The protocols and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the technical knowledge required for its effective utilization.
Core Compound Characteristics
This compound is a solid, stable compound under recommended storage conditions. Its structural features are central to its synthetic utility. The bromine atoms at the 2- and 6-positions are susceptible to a wide array of cross-coupling reactions, while the hydroxymethyl group at the 4-position serves as a handle for oxidation, esterification, or etherification. The pyridine nitrogen introduces polarity and provides a site for potential N-alkylation or coordination chemistry.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 223463-02-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (2,6-dibromo-4-pyridinyl)methanol, 2,6-Dibromo-4-hydroxymethylpyridine | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |
| Molecular Weight | 266.92 g/mol | [1][3] |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| SMILES | OCc1cc(Br)nc(Br)c1 | [1] |
| InChI | 1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
| InChIKey | YYJODMMTPSDERD-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The most direct and common synthesis of this compound involves the selective reduction of a 2,6-dibromopyridine-4-carboxylate ester. This approach is advantageous as the ester precursor can be readily prepared from commercially available 2,6-dibromoisonicotinic acid. The choice of reducing agent is critical to ensure the chemoselective reduction of the ester in the presence of the sensitive bromo-substituents.
While direct protocols for this specific compound are proprietary, a robust and validated procedure can be adapted from analogous reductions of substituted pyridine carboxylates.[5] Metal hydrides such as sodium borohydride (NaBH₄) are effective for this transformation, offering high yields and operational simplicity.[5]
Experimental Protocol: Reduction of Methyl 2,6-dibromoisonicotinate
This protocol describes a representative lab-scale synthesis.
Materials:
-
Methyl 2,6-dibromoisonicotinate
-
Anhydrous Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄)
-
5N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve Methyl 2,6-dibromoisonicotinate (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10°C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 5N HCl to the cooled mixture until the pH is ~7 and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Washing: Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution to remove inorganic salts and any unreacted acid. Self-Validation: The bicarbonate wash neutralizes residual acid, preventing potential degradation of the product during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound with high purity.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reactivity and Strategic Applications
The synthetic value of this compound lies in its capacity for sequential and site-selective functionalization.
-
C-Br Bonds (Positions 2 & 6): These positions are prime sites for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. The electronic nature of the pyridine ring influences the reactivity of these positions.[6] The ability to perform sequential couplings by leveraging subtle reactivity differences or using specific catalytic systems allows for the creation of unsymmetrically substituted pyridines.
-
C-OH Bond (Position 4): The primary alcohol is a versatile functional handle. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid, providing another point for derivatization.
-
Esterified or etherified to introduce a variety of side chains.
-
Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.
-
This trifunctional orthogonality makes the molecule an ideal scaffold in fragment-based drug discovery and in the synthesis of complex ligands for materials science. For instance, it serves as a precursor for kinase inhibitors, antimicrobial agents, and other biologically active molecules.[6][7] Its derivatives have been explored in the development of BET bromodomain inhibitors and endothelin receptor antagonists.[8][9]
Key Reaction Pathways Diagram
Caption: Potential reaction pathways for functionalizing the core scaffold.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified as a hazardous substance.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [10] |
| H315 | Causes skin irritation. | [10] | |
| H319 | Causes serious eye irritation. | [10] | |
| H335 | May cause respiratory irritation. | [10] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |
| P280 | Wear protective gloves/eye protection/face protection. | [11] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10][11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[10][12]
-
Avoid formation of dust and aerosols.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly closed container.
-
The recommended storage temperature is 2-8°C for long-term stability.[4]
Spill & Disposal:
-
In case of a spill, prevent dust formation.[11] Absorb with inert material and place in a suitable container for disposal.[10][12]
-
Do not let the product enter drains.[11]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal and materials chemists. Its well-defined reactive sites allow for controlled, stepwise elaboration into highly functionalized pyridine derivatives that are central to many cutting-edge research programs. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and advanced materials.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. This compound|CAS 223463-02-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. This compound - CAS:223463-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 223463-02-3|this compound|BLD Pharm [bldpharm.com]
- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 6. (3,6-Dibromopyridin-2-yl)methanol (1227601-31-1) for sale [vulcanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Structure and IUPAC name of (2,6-Dibromopyridin-4-yl)methanol
An In-Depth Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: Structure, Synthesis, and Applications in Modern Chemistry
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular scaffolds is paramount. Pyridine-based structures are of perennial interest due to their presence in numerous bioactive compounds and functional materials. This compound emerges as a particularly valuable building block. Its structure combines a primary alcohol—a versatile handle for subsequent chemical transformations—with two symmetrically placed bromine atoms on the pyridine core. These halogens serve as key anchor points for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, a robust synthetic protocol, methods for analytical validation, and its vast potential in synthetic applications, grounding all claims in established chemical principles and authoritative data.
Structural Elucidation and Physicochemical Properties
The formal nomenclature for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] It is also commonly referred to as (2,6-dibromo-4-pyridinyl)methanol.[2] The molecule consists of a central pyridine ring substituted at the 2- and 6-positions with bromine atoms and at the 4-position with a hydroxymethyl group (-CH₂OH).
The two bromine atoms are strong electron-withdrawing groups, which significantly decreases the electron density of the pyridine ring. This electronic modification lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. Furthermore, the C-Br bonds are prime sites for oxidative addition in cross-coupling catalysis, a feature central to the compound's utility. The primary alcohol at the C4 position provides a nucleophilic site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 223463-02-3 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [4] |
| SMILES | OCc1cc(Br)nc(Br)c1 | [1][4] |
| InChIKey | YYJODMMTPSDERD-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Validated Protocol
While this compound is commercially available, an in-house synthesis may be required for large-scale use or derivatization studies. A robust and reliable method involves the reduction of a 2,6-dibromopyridine-4-carboxylate ester. This approach is adapted from established procedures for analogous compounds, such as the synthesis of (2,6-dichloropyridin-4-yl)methanol from its corresponding ester.[5] The causality for this choice rests on the high chemoselectivity of sodium borohydride (NaBH₄), which readily reduces esters to alcohols without affecting the C-Br bonds or the aromatic pyridine core under mild conditions.
Synthetic Workflow Diagram
The logical flow from the starting material, 2,6-dibromoisonicotinic acid, to the final purified product is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 2,6-Dibromoisonicotinic Acid
-
To a stirred suspension of 2,6-dibromoisonicotinic acid (1.0 equiv) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 equiv) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-dibromoisonicotinate, which can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the methyl 2,6-dibromoisonicotinate (1.0 equiv) from the previous step in anhydrous methanol or ethanol (approx. 0.3 M) in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0-3.0 equiv) portion-wise, ensuring the internal temperature does not exceed 10°C. The choice of 2-3 equivalents ensures the reaction goes to completion and accounts for any reaction of NaBH₄ with the alcohol solvent.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the others.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly informative.
-
A singlet at approximately δ 7.5-7.8 ppm corresponding to the two equivalent aromatic protons at the C3 and C5 positions. The downfield shift is due to the deshielding effect of the electronegative bromine atoms and the pyridine nitrogen.
-
A singlet at approximately δ 4.6-4.8 ppm corresponding to the two protons of the methylene group (-CH₂-).
-
A broad singlet (or triplet, depending on solvent and concentration) at approximately δ 5.0-5.5 ppm for the hydroxyl proton (-OH). This signal will disappear upon a D₂O shake, a key validation step.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the C4 carbon (bearing the -CH₂OH group) around δ 155-160 ppm.
-
A signal for the C2 and C6 carbons (bearing the Br atoms) around δ 140-145 ppm.
-
A signal for the C3 and C5 carbons around δ 120-125 ppm.
-
A signal for the methylene carbon (-CH₂OH) around δ 60-65 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.
-
C-H stretching vibrations for the aromatic and methylene groups will appear around 2850-3100 cm⁻¹.
-
Characteristic C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band will be present around 1000-1050 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum (e.g., via ESI+) should show a molecular ion peak [M+H]⁺ at m/z 267.8. A hallmark feature will be the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks), providing definitive confirmation of the dibromo-substitution.
-
Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, allowing for stepwise and selective functionalization.
-
Cross-Coupling Reactions: The C-Br bonds are ideal handles for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 2- and 6-positions, providing a direct route to complex, sterically hindered pyridine derivatives. The symmetry of the molecule allows for either double substitution to create C₂-symmetric molecules or, with careful control of stoichiometry, selective mono-substitution.
-
Alcohol Group Transformations: The primary alcohol can be readily:
-
Oxidized to 2,6-dibromopyridine-4-carbaldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to 2,6-dibromoisonicotinic acid can be achieved with stronger oxidants like potassium permanganate (KMnO₄).
-
Converted to an ether via the Williamson ether synthesis.
-
Esterified with carboxylic acids or acid chlorides under standard conditions.
-
Substituted with other nucleophiles after conversion to a better leaving group (e.g., a tosylate or a halide).
-
This orthogonal reactivity—the ability to perform reactions at the C-Br bonds or the alcohol group independently—makes this compound a powerful tool for building complex molecular architectures.
Applications in Research and Drug Development
While specific applications of this compound itself are often proprietary or part of larger synthetic schemes, the utility of the 2,6-disubstituted pyridine-4-methanol scaffold is well-established. Analogous brominated pyridines serve as key intermediates in the synthesis of a wide range of products.[6]
-
Pharmaceuticals: The 2,6-disubstituted pyridine core is a common scaffold in medicinal chemistry. Derivatives have been investigated as kinase inhibitors, antimicrobial agents, and modulators of other biological targets.[7] The ability to install two different substituents via sequential cross-coupling reactions allows for fine-tuning of steric and electronic properties to optimize ligand-protein interactions.
-
Fine Chemicals and Materials Science: Beyond pharmaceuticals, this building block can be used to synthesize ligands for catalysis, organic light-emitting diodes (OLEDs), and other functional materials where a rigid, well-defined heterocyclic core is advantageous.[6]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for molecular innovation. Its combination of a functionalizable primary alcohol and two reactive bromine handles on a stable pyridine core provides chemists with a reliable and versatile tool. The straightforward synthesis and predictable reactivity profile, underpinned by well-understood chemical principles, make it an indispensable asset for professionals in drug discovery, agrochemicals, and materials science who seek to construct complex and functionally diverse molecules.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. This compound | 223463-02-3 [sigmaaldrich.com]
- 3. This compound - CAS:223463-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 223463-02-3|this compound|BLD Pharm [bldpharm.com]
- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. (3,6-Dibromopyridin-2-yl)methanol (1227601-31-1) for sale [vulcanchem.com]
A Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of a vast array of functional molecules.[1] Among these, the pyridine scaffold is of paramount importance, present in numerous FDA-approved drugs and advanced materials. The strategic placement of functional groups on the pyridine ring allows for precise, multi-directional synthesis, enabling the construction of complex molecular architectures.
(2,6-Dibromopyridin-4-yl)methanol emerges as a particularly valuable building block. Its structure is elegantly poised for sequential and regioselective functionalization. The two bromine atoms at the C2 and C6 positions serve as versatile synthetic handles for a variety of cross-coupling reactions, while the hydroxymethyl group at the C4 position offers a site for oxidation, esterification, or etherification. This trifunctional nature provides a powerful platform for generating molecular diversity from a single, stable precursor.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 223463-02-3[2] |
| Molecular Formula | C₆H₅Br₂NO[3] |
| Molecular Weight | 266.92 g/mol [3] |
| Physical Form | Solid[2] |
| Storage | Sealed in dry, 2-8°C[2] |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyridine ring and a signal for the methylene (-CH₂-) protons of the alcohol, along with a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: The carbon NMR will display distinct signals for the bromine-substituted carbons (C2, C6), the alcohol-bearing carbon (C4), the unsubstituted aromatic carbons (C3, C5), and the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
Synthesis Protocol: A Reliable Route
While several synthetic routes exist, a common and reliable method involves the reduction of a corresponding carboxylic acid ester, a process analogous to the synthesis of similar pyridyl methanols.[4]
Reaction: Reduction of Methyl 2,6-dibromopyridine-4-carboxylate
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 2,6-dibromopyridine-4-carboxylate in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to selectively reduce the ester without affecting the bromine substituents.
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours, followed by stirring at room temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by adding an acid (e.g., 5N HCl) to neutralize the excess reducing agent.[4]
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting solid residue, typically by flash column chromatography or recrystallization, to yield the final product.
Core Reactivity and Synthetic Utility
The true power of this compound lies in its predictable and versatile reactivity at three distinct positions. The bromine atoms at C2 and C6 are prime sites for metal-catalyzed cross-coupling reactions, while the C4-methanol group provides another axis for modification.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms are excellent leaving groups for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the "stitching" of new molecular fragments onto the pyridine core.
A. Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds. It couples the dibromopyridine with an organoboron reagent (e.g., a boronic acid or ester). The key advantage is the ability to introduce aryl or vinyl groups.[5] Due to the electronic nature of the pyridine ring, the C2 and C6 positions are highly activated for this transformation.[5][6]
B. Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the dibromopyridine and a terminal alkyne.[7][8] This is an exceptionally powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further chemistry (e.g., click chemistry, reductions). The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10]
Caption: Key cross-coupling pathways for functionalizing the C2 and C6 positions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the ring nitrogen atom makes the pyridine ring electron-deficient, particularly at the C2, C4, and C6 positions.[11][12] This activates the C-Br bonds towards attack by nucleophiles. While cross-coupling is often preferred, SNAr provides an alternative route for installing heteroatom substituents.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[13] The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the C2 or C6 positions.[11]
-
Applications: This pathway is useful for introducing amines, alkoxides, or thiolates. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions, leaving the second bromine available for subsequent cross-coupling.[14]
Modification of the Hydroxymethyl Group
The C4-methanol functionality provides a third point of diversification, orthogonal to the chemistry at C2 and C6.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,6-dibromopyridine-4-carbaldehyde) using mild oxidizing agents (e.g., MnO₂, PCC). This aldehyde can then participate in a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, or Grignard additions.
-
Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of other molecular fragments or the modification of the compound's physicochemical properties, such as solubility and lipophilicity.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor in several high-value applications.
-
Medicinal Chemistry: Symmetrically and asymmetrically substituted 2,6-di-substituted pyridines are privileged structures in drug design. They can act as rigid scaffolds to orient pharmacophoric elements in three-dimensional space, interacting with biological targets such as kinases, GPCRs, and enzymes. The ability to independently modify the C2, C6, and C4 positions allows for systematic Structure-Activity Relationship (SAR) studies.[15]
-
Materials Science: The rigid pyridine core, when functionalized with conjugated aryl or alkynyl groups, can be used to construct organic materials with interesting photophysical properties, such as ligands for metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and molecular wires.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
-
Hazards: this compound is harmful if swallowed and causes skin and serious eye irritation.[2][16] It may also cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Avoid formation of dust and aerosols.[18] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[18] Keep the container tightly sealed and store at the recommended temperature of 2-8°C.[2]
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[18]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature—offering two distinct and highly reactive bromine atoms for cross-coupling and a versatile hydroxyl group for further modification—provides an efficient and modular platform for the synthesis of complex, high-value molecules. For researchers in drug discovery and materials science, mastering the reactivity of this building block opens a direct route to novel chemical entities with tailored functions and properties.
References
- 1. The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 223463-02-3 [sigmaaldrich.com]
- 3. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 4. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. angenechemical.com [angenechemical.com]
- 18. acrospharma.co.kr [acrospharma.co.kr]
Key Chemical Reactions and Synthetic Utility of (2,6-Dibromopyridin-4-yl)methanol
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
(2,6-Dibromopyridin-4-yl)methanol (CAS No: 223463-02-3) is a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core with two reactive bromine atoms at the C2 and C6 positions and a primary alcohol at the C4 position, offers a trifunctional handle for orthogonal chemical modifications. This guide provides an in-depth analysis of the core chemical reactions involving this versatile intermediate. We will explore the causality behind experimental choices in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and transformations of the hydroxymethyl group. Each section includes field-proven insights, detailed experimental protocols, and data summaries to equip researchers with the knowledge to effectively utilize this compound in complex molecular design and synthesis.
Introduction: The Strategic Value of this compound
The utility of this compound lies in the distinct reactivity of its functional groups. The two bromine atoms are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group provides a site for oxidation to aldehydes or carboxylic acids, esterification, or conversion into a leaving group for nucleophilic substitution, further expanding its synthetic potential. This trifunctional nature makes it an ideal scaffold for building libraries of disubstituted pyridines with diverse functionalities, which are prevalent motifs in active pharmaceutical ingredients (APIs) and functional materials.[2]
Compound Properties:
-
Molecular Formula: C₆H₅Br₂NO[1]
-
Molecular Weight: 266.92 g/mol [1]
-
Appearance: Solid
-
Storage: Sealed in dry, 2-8°C
The synthesis of this key intermediate is typically achieved through the reduction of a corresponding 4-substituted carbonyl group, such as an ester, using a metal hydride reducing agent like sodium borohydride.[3] This straightforward access adds to its appeal as a starting material.
Palladium-Catalyzed Cross-Coupling: Forging New Bonds
The C(sp²)-Br bonds at the 2- and 6-positions are the primary sites for synthetic elaboration. Palladium-catalyzed reactions are the most powerful tools for this purpose, offering mild conditions and broad functional group tolerance.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds between aryl halides and organoboron compounds.[4] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Expertise & Causality: The choice of catalyst system is critical. A typical system involves a palladium(0) source [e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂] and a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species. The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, is chosen to solubilize both the organic and inorganic reagents. In the case of a di-bromo substrate, controlling the stoichiometry of the boronic acid (1 equivalent vs. >2 equivalents) can allow for selective mono- or di-arylation.
Representative Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (267 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the (2-bromo-6-arylpyridin-4-yl)methanol product.
Data Summary: Suzuki-Miyaura Coupling Conditions for Halo-Pyridines
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Halo-deazapurines | Aryl-BF₃K | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 80 | 75-92 | [5] |
| 2,6-bis(CF₃)pyridyl boronic ester | Aryl Bromides | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 46-95 | [6] |
| Aryl Halides | Arylboronic Acids | Pd(OAc)₂/Dabco | K₂CO₃ | DMF/H₂O | 100 | High |[7] |
Sonogashira Cross-Coupling
The Sonogashira coupling reaction is an efficient method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[8][9] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI).
Expertise & Causality: The dual-catalyst system is key to the reaction's success. The palladium complex activates the C-Br bond via oxidative addition. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[9] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr generated and helps facilitate the catalytic cycle. The reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling), so maintaining an inert atmosphere is critical.
// Connections Prep -> Reagents [lhead=cluster_reagents]; Alkyne -> Stir; Monitor -> Workup [lhead=cluster_workup]; Purify -> Product [label="Isolated Product:\n(2-Bromo-6-alkynylpyridin-4-yl)methanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } } Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Representative Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
-
To a degassed solution of this compound (267 mg, 1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and Et₃N (4 mL) in a Schlenk flask, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) and CuI (19 mg, 0.1 mmol, 10 mol%).[10]
-
Degas the reaction mixture with a stream of argon for 5 minutes.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired (2-bromo-6-alkynylpyridin-4-yl)methanol.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11] This reaction is invaluable for installing primary or secondary amine functionalities onto the pyridine ring.
Expertise & Causality: This reaction requires a carefully selected catalyst system, typically comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, XPhos, dppp).[11][12][13] These bulky ligands promote the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, making it a more potent nucleophile for the coupling cycle.[14] The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded]; Complex1 [label="L₂Pd(II)(Ar)X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BaseAssoc [label="Amine/Base\nCoordination", shape=box, style=rounded]; Complex2 [label="L₂Pd(II)(Ar)(NHR'R'')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded]; Product [label="Ar-NR'R''\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Substrate)", shape=invhouse, fillcolor="#FFFFFF"]; Amine [label="HNR'R''\n(Amine)", shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., NaOt-Bu)", shape=invhouse, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> Complex1; Complex1 -> BaseAssoc; Amine -> BaseAssoc; Base -> BaseAssoc; BaseAssoc -> Complex2; Complex2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } } Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocol: Mono-Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%), an appropriate phosphine ligand (e.g., dppp, 41 mg, 0.1 mmol, 10 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).[14]
-
Add this compound (267 mg, 1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Transformations of the Hydroxymethyl Group
The primary alcohol at the C4 position provides a secondary avenue for derivatization, which can be performed before or after modification of the C-Br bonds.
Oxidation to Aldehyde and Carboxylic Acid
The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.
-
To Aldehyde: Mild oxidizing agents like manganese dioxide (MnO₂) are ideal for this transformation, as they selectively oxidize allylic and benzylic-type alcohols without affecting the sensitive pyridine ring or C-Br bonds. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature.
-
To Carboxylic Acid: Stronger oxidants are required to convert the primary alcohol to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) under basic conditions or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) can achieve this, though care must be taken to ensure compatibility with other functional groups on the molecule.
Expertise & Causality: The choice of MnO₂ for the aldehyde synthesis is strategic. It is a heterogeneous reagent, and the reaction is driven by surface area and activation level of the MnO₂. It is easily removed by filtration, simplifying the workup procedure. This mildness prevents over-oxidation to the carboxylic acid, which is a common side reaction with many other oxidants.
Representative Experimental Protocol: Oxidation to (2,6-Dibromopyridin-4-yl)carbaldehyde
-
Dissolve this compound (267 mg, 1.0 mmol) in dichloromethane (DCM, 20 mL).
-
Add activated manganese dioxide (MnO₂, ~1.3 g, 15 mmol, 15 equiv.) in one portion.
-
Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by chromatography.
Conclusion
This compound is a remarkably versatile synthetic intermediate whose value is derived from its three distinct functional handles. The bromine atoms at C2 and C6 are readily functionalized through robust and well-understood palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions provide access to a vast chemical space of di-substituted pyridine derivatives. Concurrently, the hydroxymethyl group at C4 can be oxidized or otherwise derivatized, adding another layer of molecular complexity. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and strategically employ this powerful building block in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. research.rug.nl [research.rug.nl]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Senior Application Scientist's Guide to Melting Point and Solubility in Drug Development
Introduction: The Cornerstone of a Successful Drug
In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, its fundamental physical characteristics are the gatekeepers of its potential. Among these, melting point and aqueous solubility are paramount. They are not merely abstract physical constants; they are critical determinants of a drug's bioavailability, stability, manufacturability, and, ultimately, its clinical success.[1] A high melting point might suggest a stable crystal lattice, but it can also correlate with poor solubility, creating a significant hurdle for oral absorption.[2][3] Conversely, a drug that is readily soluble might present challenges in creating a stable, solid dosage form.
This guide provides an in-depth exploration of melting point and solubility from the perspective of a seasoned drug development professional. We will move beyond simple definitions to explore the thermodynamic principles, explain the causality behind experimental choices, and detail robust protocols. The aim is to equip researchers, scientists, and formulation experts with the integrated knowledge required to navigate the complexities of solid-state chemistry and biopharmaceutics, ensuring that promising drug candidates are built on a solid—and soluble—foundation.
Part I: The Solid State & Melting Point: More Than Just a Temperature
The melting point (Tₘ) is the temperature at which a crystalline solid transitions into a liquid state at atmospheric pressure.[4] This phase transition is a first-order event characterized by the absorption of a specific amount of energy, the latent heat of fusion, required to break the ordered crystal lattice structure.[5][6] For a pure crystalline compound, this transition is sharp and distinct, making it a crucial indicator of identity and purity.[7]
Theoretical Foundations: Crystalline vs. Amorphous Solids
An active pharmaceutical ingredient (API) can exist in two primary solid-state forms: crystalline and amorphous.
-
Crystalline Solids: Molecules are arranged in a highly ordered, three-dimensional repeating pattern known as a crystal lattice. This long-range order results in a thermodynamically stable structure with a distinct and sharp melting point. The energy required to overcome these lattice forces is significant, often correlating with lower solubility.[8]
-
Amorphous Solids: Molecules lack long-range order and exist in a disordered, random arrangement, much like a supercooled liquid.[4] Without a crystal lattice to break, amorphous materials do not have a true melting point. Instead, they exhibit a glass transition temperature (Tg) , a temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. Amorphous forms are thermodynamically metastable but are often more soluble than their crystalline counterparts due to the lower energy required to separate the molecules.[9][10]
This distinction is critical. The choice between developing a crystalline or amorphous form of a drug has profound implications for its solubility, stability, and manufacturing process.[11]
The Impact of Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form.[9] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangement.[11] This structural difference leads to variations in physical properties, including:
-
Melting Point: The stable polymorph generally has the highest melting point and the strongest crystal lattice.[9] Metastable polymorphs have lower melting points.
-
Solubility: Because they require less energy to break their crystal lattice, metastable polymorphs are typically more soluble than the stable form.[12][13]
-
Stability: Metastable forms can convert to the more stable form over time, especially in the presence of heat or solvent. This can dramatically alter the drug's performance.[12] A famous example is the antiretroviral drug Ritonavir, where the sudden appearance of a less soluble, more stable polymorph led to a significant decrease in bioavailability and a product recall.[12]
Due to these potential impacts, regulatory bodies like the ICH require thorough polymorph screening as part of drug development.[14][15][16][17][18]
Experimental Determination of Melting Point
Selecting the right analytical method is key to obtaining reliable data. The choice depends on the stage of development, the amount of sample available, and the information required.
| Method | Principle | Advantages | Limitations | Typical Use Case |
| Capillary Method | Visual observation of a small sample heated in a capillary tube.[19] | Simple, low cost, requires minimal sample. | Operator-dependent, less precise, provides no enthalpic data. | Rapid purity check, identity confirmation in early discovery. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22] | Highly precise and quantitative, determines melting point and enthalpy of fusion (ΔHfus), detects polymorphism and glass transitions.[20][23][24] | Requires more sample, more expensive equipment. | Gold standard for solid-state characterization, polymorph screening, purity analysis.[20] |
| Hot-Stage Microscopy | Visual observation of melting under a microscope with a heated stage.[25] | Allows direct visualization of physical changes (e.g., color change, degradation, crystal habit changes). | Primarily qualitative, lower throughput. | Investigating complex melt behavior, degradation, or solvate transitions. |
Expertise & Experience: DSC is the authoritative method because it provides not just the melting temperature (Tₘ, onset or peak), but also the enthalpy of fusion (ΔHfus). A sharp, high-enthalpy peak is indicative of a highly crystalline, pure material. Broad peaks or multiple transitions can signal impurities or the presence of different polymorphs.[20]
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This is a non-negotiable step for data integrity.
-
Sample Preparation: Accurately weigh 2-5 mg of the dry API into an aluminum DSC pan. Crimp the pan with a lid. Using a consistent sample mass ensures reproducibility.
-
Reference Pan: Prepare an empty, sealed aluminum pan as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen purge. The heating rate is a critical parameter; faster rates can shift the apparent melting point to higher temperatures.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).
Part II: Aqueous Solubility: The Gateway to Absorption
For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[1][26] Aqueous solubility is defined as the maximum concentration of a substance that can dissolve in an aqueous solution at a given temperature and pH.[26] It is a critical factor in drug discovery and development, as poor solubility is a major cause of low and variable bioavailability.[10][27]
Theoretical Foundations: Intrinsic vs. pH-Dependent Solubility
The dissolution of a drug is a thermodynamic process governed by the balance between the energy required to break the drug's crystal lattice and the energy released upon hydration of the drug molecules by water.[28]
-
Intrinsic Solubility (S₀): This is the fundamental solubility of the unionized form of the drug in a saturated solution. It is an inherent property of the molecule, independent of pH.
-
pH-Dependent Solubility: The vast majority of drugs are weak acids or bases.[28] Their overall solubility is highly dependent on the pH of the medium because the ionized form of the drug is almost always more water-soluble than the unionized form. This relationship is described by the Henderson-Hasselbalch equation .[29][30][31]
For a weak acid (HA): S = S₀ * (1 + 10^(pH - pKa))
For a weak base (B): S = S₀ * (1 + 10^(pKa - pH))
Where S is the total solubility at a given pH, and pKa is the acid dissociation constant. Understanding a drug's pKa and its pH-solubility profile is therefore essential for predicting its behavior in the varying pH environments of the GI tract (pH 1-3 in the stomach, 6-7.5 in the intestine).[32]
The Biopharmaceutical Classification System (BCS)
Developed in 1995, the Biopharmaceutical Classification System (BCS) is a cornerstone framework used by regulatory agencies and industry to classify drugs based on their aqueous solubility and intestinal permeability.[33][34][35] This system helps predict a drug's in vivo performance and guides formulation strategies.[33][36]
-
Solubility: A drug is considered "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[36]
-
Permeability: A drug is considered "highly permeable" if the extent of absorption in humans is determined to be ≥ 90%.[36]
| BCS Class | Solubility | Permeability | Rate-Limiting Step to Absorption | Example |
| Class I | High | High | Gastric Emptying | Metoprolol[33] |
| Class II | Low | High | Dissolution | Griseofulvin[33] |
| Class III | High | Low | Permeability | Cimetidine[33] |
| Class IV | Low | Low | Dissolution & Permeability | Hydrochlorothiazide[33] |
A significant portion of new drug candidates (~40%) fall into BCS Class II, meaning their absorption is limited by their poor solubility, making solubility enhancement a critical area of formulation science.[10]
BCS_Table [ shape=plaintext label=<
Permeability HighLow Solubility High Class IHigh SolubilityHigh Permeability Class IIIHigh SolubilityLow Permeability
Low Class IILow SolubilityHigh Permeability Class IVLow SolubilityLow Permeability
> ]; } caption: "The four classes of the BCS framework."
Experimental Determination of Solubility
Accurate solubility measurement is vital. The "gold standard" method is the equilibrium shake-flask method, which determines thermodynamic solubility.[37][38]
Trustworthiness: This protocol is a self-validating system. By approaching equilibrium from two directions (undersaturation and supersaturation), we can confirm that a true equilibrium has been reached. The measured pH at the end of the experiment is also critical, as the final pH of a saturated solution of an ionizable compound may differ from the starting buffer pH.[37]
-
Media Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8 to represent the GI tract).[39]
-
Sample Addition: Add an excess of the solid API to vials containing a known volume of the prepared buffer. "Excess" is key; undissolved solid must be visible to ensure saturation.[37][40]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically 37 °C for biopharmaceutical relevance) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[40][41]
-
Phase Separation: After equilibration, allow the samples to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Quantification: Accurately dilute the filtered supernatant and determine the drug concentration using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the final pH of the saturated solution. This is the true pH at which the solubility was determined.[37]
Conclusion: An Integrated View for Success
Melting point and solubility are not independent variables. They are deeply interconnected through the energetics of the crystal lattice. A high melting point often signals strong intermolecular forces within the crystal, which in turn means more energy is required to break that lattice, resulting in lower solubility.[2] This relationship is a central challenge in drug development, particularly for BCS Class II compounds.
A comprehensive understanding of these properties, grounded in solid thermodynamic principles and measured by robust, validated experimental protocols, is non-negotiable. By characterizing the solid state with DSC to understand purity, crystallinity, and polymorphism, and by determining the thermodynamic solubility profile using the shake-flask method, development teams can make informed decisions. This foundational knowledge guides critical activities such as salt and polymorph selection, formulation design for solubility enhancement, and the establishment of meaningful manufacturing controls and product specifications, as outlined in ICH guidelines.[14][17] Ultimately, mastering these core physical characteristics is a prerequisite for transforming a promising molecule into a safe, effective, and reliable medicine.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. linseis.com [linseis.com]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. jmpas.com [jmpas.com]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 11. jocpr.com [jocpr.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. particle.dk [particle.dk]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 19. westlab.com [westlab.com]
- 20. quercus.be [quercus.be]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. news-medical.net [news-medical.net]
- 23. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 24. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 26. ascendiacdmo.com [ascendiacdmo.com]
- 27. ucd.ie [ucd.ie]
- 28. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 29. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. hrcak.srce.hr [hrcak.srce.hr]
- 31. microbenotes.com [microbenotes.com]
- 32. researchgate.net [researchgate.net]
- 33. hilarispublisher.com [hilarispublisher.com]
- 34. gsconlinepress.com [gsconlinepress.com]
- 35. globalresearchonline.net [globalresearchonline.net]
- 36. agnopharma.com [agnopharma.com]
- 37. dissolutiontech.com [dissolutiontech.com]
- 38. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 39. biorelevant.com [biorelevant.com]
- 40. lup.lub.lu.se [lup.lub.lu.se]
- 41. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Storage and stability of (2,6-Dibromopyridin-4-yl)methanol
An In-Depth Technical Guide to the Storage and Stability of (2,6-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, protocols for its handling and storage, and analytical methodologies for assessing its purity and degradation over time.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling.
| Property | Value | Source |
| CAS Number | 223463-02-3 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97-98% | [2] |
| SMILES | OCc1cc(Br)nc(Br)c1 | [1] |
| InChIKey | YYJODMMTPSDERD-UHFFFAOYSA-N | [1] |
Recommended Storage and Handling Protocols
The long-term stability of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary recommendation from multiple suppliers is to store the compound in a dry, sealed container at 2-8°C.[3]
Core Storage Conditions
-
Temperature: Refrigeration at 2-8°C is critical. This temperature range significantly slows down the kinetics of potential degradation reactions. Storing at room temperature, especially for extended periods, is not advised.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen). This is a crucial preventative measure against oxidative degradation, which can be a primary degradation pathway for the methanol moiety.
-
Moisture: The compound must be protected from moisture. Pyridine-containing molecules can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways. Storage in a desiccator or a dry box is recommended.
-
Light: While not always explicitly stated, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. Amber vials or storage in a dark environment are recommended.
Handling Procedures
Given the hazardous nature of this compound, appropriate personal protective equipment (PPE) is mandatory.[4]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Dispensing: Minimize the time the container is open to the atmosphere. If possible, dispense the compound within a glove box under an inert atmosphere.
Potential Degradation Pathways
While this compound is stable under the recommended conditions, it is susceptible to degradation through several chemical pathways if stored improperly.[4] The primary sites of reactivity are the benzylic alcohol, the pyridine ring itself, and the carbon-bromine bonds.
Oxidation
The primary alcohol group is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal catalysts, or oxidizing agents. This can lead to the formation of the corresponding aldehyde and carboxylic acid impurities.
-
This compound → 2,6-Dibromoisonicotinaldehyde → 2,6-Dibromoisonicotinic acid
Hydrolysis/Solvolysis
While the carbon-bromine bonds on the pyridine ring are generally stable, they can undergo nucleophilic substitution under certain conditions, particularly with prolonged exposure to moisture or other nucleophiles at elevated temperatures.
Photodegradation
Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. This can lead to complex degradation profiles, including radical-mediated reactions.
Thermal Decomposition
At elevated temperatures, the compound will decompose. Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][6]
Caption: Key degradation pathways for this compound.
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for ensuring the quality of this compound for its intended use. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Primary Stability-Indicating Method: HPLC
A reverse-phase HPLC method with UV detection is well-suited for separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% TFA or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid | Acidified mobile phase ensures good peak shape for the pyridine nitrogen. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~270 nm | The pyridine ring provides a strong chromophore for UV detection. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Sample Prep | Dissolve in Acetonitrile or a mixture of Acetonitrile/Water. | Ensures solubility and compatibility with the mobile phase. |
Protocol for a Stability Study
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound of known concentration.
-
Analyze by HPLC to determine the initial purity and identify any existing impurity peaks. This serves as the baseline.
-
-
Sample Storage:
-
Aliquot the solid material into several vials appropriate for the storage conditions being tested (e.g., recommended: 2-8°C, inert atmosphere; stress conditions: 40°C/75% RH, exposure to light).
-
-
Time Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6 months), remove a vial from each storage condition.
-
Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.
-
Analyze by HPLC and compare the chromatogram to the T=0 data.
-
-
Data Evaluation:
-
Calculate the % purity of the parent compound.
-
Identify and quantify any new peaks, which represent degradation products.
-
A significant decrease in the parent peak area or the appearance of new peaks indicates instability under that storage condition.
-
Caption: Workflow for a typical stability assessment study.
Conclusion
This compound is a stable compound when stored under the appropriate conditions of refrigeration (2-8°C), in a dry and inert atmosphere, and protected from light. The primary degradation pathways involve oxidation of the methanol group and, to a lesser extent, hydrolysis and photodegradation. Adherence to the recommended storage and handling protocols is paramount to preserving the integrity and purity of this valuable chemical intermediate. Regular analytical assessment using a stability-indicating HPLC method is recommended to ensure its quality for use in research and development.
References
A Senior Application Scientist's Technical Guide to (2,6-Dibromopyridin-4-yl)methanol: Synthesis, Applications, and Handling
Introduction
(2,6-Dibromopyridin-4-yl)methanol is a pivotal, bifunctional building block in modern organic synthesis and medicinal chemistry. Characterized by a pyridine core substituted with two bromine atoms and a primary alcohol, this molecule offers multiple reactive sites for constructing complex molecular architectures. The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxymethyl group allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.
This guide provides an in-depth examination of this compound, covering its chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug development, and comprehensive safety and handling procedures. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a practical, authoritative understanding of this important intermediate.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its effective use. This compound is known by several synonyms, with "(2,6-dibromo-4-pyridinyl)methanol" being a common alternative. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Preferred IUPAC Name | This compound | [1] |
| Synonyms | (2,6-dibromo-4-pyridinyl)methanol, 2,6-Dibromo-4-hydroxymethylpyridine | [1] |
| CAS Number | 223463-02-3 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO | [1][2] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| InChI Key | YYJODMMTPSDERD-UHFFFAOYSA-N | [1] |
| SMILES | OCc1cc(Br)nc(Br)c1 | [1] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is not a trivial process and often starts from a more readily available precursor. A common and logical synthetic route involves the reduction of a corresponding carboxylic acid or ester, which can be derived from chelidamic acid (2,6-pyridinedicarboxylic acid).
The rationale for this multi-step approach is rooted in the directing effects of the substituents on the pyridine ring. Direct bromination of 4-pyridinemethanol is often unselective and low-yielding. Therefore, installing the bromine atoms on a robust, deactivated ring system first, followed by the careful reduction of a carboxyl group, provides a more controlled and efficient pathway.
Caption: Plausible synthetic pathway for this compound.
Applications in Research and Drug Development
Halogenated pyridine derivatives are cornerstone intermediates in the synthesis of pharmaceuticals and fine chemicals.[3][4] The bromine atoms on this compound are excellent leaving groups for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. This versatility makes it a valuable precursor for creating libraries of complex molecules for high-throughput screening in drug discovery programs.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors, which are crucial in oncology. The dibromo functionality allows for the differential introduction of substituents to probe the ATP-binding pocket of target kinases.
-
Intermediate for Agrochemicals: Substituted pyridines are widely used in the development of novel herbicides and pesticides.[3]
-
Materials Science: The rigid, functionalized aromatic structure is useful for synthesizing novel ligands for metal-organic frameworks (MOFs) or as a component in organic light-emitting diodes (OLEDs).[5]
Safety, Handling, and Storage
As with any halogenated organic compound, proper handling of this compound is critical. The compound is classified as a warning-level hazard.
GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [6] |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][7]
-
Eye and Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[7] Wear a lab coat or impervious clothing to prevent skin contact.[7]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[7]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]
Storage
Proper storage is essential to maintain the compound's purity and integrity.
-
Conditions: Store in a cool, dry, and well-ventilated place.[7] Recommended storage temperature is often refrigerated (2-8°C).[8]
-
Container: Keep the container tightly sealed and under an inert gas atmosphere (e.g., nitrogen or argon) to protect from moisture.
Experimental Protocol: Reduction of Methyl 2,6-dibromo-4-pyridinecarboxylate
This section provides a representative, self-validating protocol for the synthesis of this compound via the reduction of its corresponding methyl ester. The causality behind each step is explained to ensure reproducibility and safety.
Materials and Reagents
-
Methyl 2,6-dibromo-4-pyridinecarboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,6-dibromo-4-pyridinecarboxylate (e.g., 5.0 g) in anhydrous Methanol (100 mL). Rationale: Methanol is a suitable protic solvent for NaBH₄ reductions.
-
Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add Sodium Borohydride (NaBH₄) (4.0 eq) portion-wise over 30 minutes. Rationale: Portion-wise addition at low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Rationale: NaHCO₃ neutralizes any remaining acidic species and decomposes excess borohydride complexes.
-
Solvent Removal: Concentrate the mixture under reduced pressure on a rotary evaporator to remove the bulk of the methanol.[9]
-
Workup & Extraction: To the resulting aqueous residue, add Dichloromethane (DCM, 100 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers. Rationale: DCM is an effective solvent for extracting the product from the aqueous phase.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL). Rationale: Brine removes residual water and helps break up emulsions.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of fresh DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound stands out as a high-value, versatile intermediate for advanced chemical synthesis. Its dual reactivity, stemming from the strategically placed bromine atoms and the primary alcohol, provides chemists with a powerful tool for generating molecular diversity. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory and in the development of next-generation pharmaceuticals and materials.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. This compound - CAS:223463-02-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. 223463-02-3|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-4-yl)methanol
Introduction: The Strategic Importance of (2,6-Dibromopyridin-4-yl)methanol in Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] The ability to precisely functionalize this heterocycle is paramount to tuning the pharmacological and physical properties of the resulting molecules. This compound emerges as a particularly valuable building block, offering three points of diversification: the two bromine atoms at the C2 and C6 positions, and the hydroxymethyl group at the C4 position. The bromine atoms, in particular, serve as versatile handles for palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being a premier tool for the introduction of alkyne moieties.[2][3]
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct and efficient route to constructing carbon-carbon bonds under mild conditions.[2][4] This reaction's tolerance of a wide range of functional groups makes it an indispensable method for the late-stage functionalization of complex molecules.[2] This guide provides a comprehensive overview of the application of this compound in Sonogashira reactions, detailing the underlying mechanistic principles, offering detailed experimental protocols for selective mono- and di-alkynylation, and providing insights into troubleshooting common challenges.
Mechanistic Rationale: The Dual Catalytic Cycle of the Sonogashira Reaction
The success of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The palladium cycle initiates with the oxidative addition of the aryl halide, in this case, a C-Br bond of this compound, to a low-valent palladium(0) species. This is often the rate-determining step and is influenced by the electron density of the C-Br bond and steric factors. The resulting palladium(II) complex is then primed for transmetalation.
Concurrently, the copper cycle activates the terminal alkyne. The copper(I) cocatalyst reacts with the alkyne in the presence of a base to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step with the palladium(II) complex, transferring the alkyne moiety to the palladium center and regenerating the copper(I) catalyst.
The final step in the palladium cycle is reductive elimination, where the newly formed carbon-carbon bond is forged, yielding the alkynylated pyridine product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Controlling Regioselectivity: The Art of Mono- versus Di-alkynylation
A key challenge and opportunity when using this compound is the potential for both mono- and di-alkynylation. The two bromine atoms at the C2 and C6 positions are electronically similar, being alpha to the pyridine nitrogen.[5] This makes achieving selective mono-alkynylation a non-trivial task that requires careful control of reaction conditions.
Generally, for dihalogenated pyridines, the oxidative addition of palladium is favored at the position alpha to the nitrogen atom (C2/C6).[5][6] Achieving mono-substitution relies on several factors:
-
Stoichiometry of the Alkyne: Using a limited amount of the terminal alkyne (typically 1.0-1.2 equivalents) is the most straightforward approach to favor mono-alkynylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands can influence selectivity. Sterically bulky ligands can sometimes favor reaction at one site over the other, although for the symmetrical 2,6-dibromo substitution, this effect is less pronounced.[5]
For the synthesis of di-alkynylated products, an excess of the terminal alkyne (typically >2.2 equivalents) and longer reaction times are employed to drive the reaction to completion.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Solvents should be anhydrous and degassed prior to use.
-
The quality of the reagents, particularly the base and the terminal alkyne, is critical for reproducible results.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol is designed to favor the formation of the mono-alkynylated product.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or as a co-solvent with THF or DMF)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Et₃N).
-
Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-alkynylation of this compound
This protocol aims to achieve complete substitution of both bromine atoms.
Materials:
-
This compound
-
Terminal alkyne (2.2-2.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the terminal alkyne (2.2-2.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (e.g., 60-80 °C).
-
Stir the reaction for an extended period (e.g., 12-24 hours), monitoring for the disappearance of the mono-alkynylated intermediate by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Caption: A generalized experimental workflow for Sonogashira coupling.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Sonogashira couplings of bromopyridines, providing a starting point for optimization.
| Parameter | Typical Range for Mono-alkynylation | Typical Range for Di-alkynylation | Rationale and Key Considerations |
| Substrate | This compound | This compound | The reactivity of the C-Br bond is high, facilitating coupling. |
| Alkyne (eq.) | 1.0 - 1.2 | 2.2 - 3.0 | Stoichiometry is the primary control for selectivity. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is often more stable and convenient to handle. |
| Pd Loading (mol%) | 1 - 5 | 2 - 5 | Higher loading can be used for di-alkynylation to ensure full conversion. |
| Cu(I) Cocatalyst | CuI | CuI | Essential for the activation of the alkyne. |
| Cu Loading (mol%) | 2 - 10 | 5 - 10 | A slight excess relative to the palladium catalyst is common. |
| Base | Et₃N, DIPA | Et₃N, DIPA | The amine base also often serves as a solvent or co-solvent. |
| Solvent | THF, Dioxane, DMF | DMF, Toluene | DMF is a good choice for higher temperature reactions. |
| Temperature (°C) | 25 - 60 | 60 - 100 | Higher temperatures are needed to drive the second coupling. |
| Time (h) | 1 - 8 | 8 - 24 | Reaction time is a critical parameter for controlling selectivity. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Impure reagents (solvents, base) - Insufficient temperature | - Ensure a strictly inert atmosphere. - Use freshly distilled/dried and degassed solvents. - Increase the reaction temperature incrementally. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen - High concentration of copper catalyst | - Thoroughly degas all solvents and the reaction mixture. - Reduce the loading of the copper(I) iodide cocatalyst. |
| Incomplete Di-alkynylation | - Insufficient alkyne - Insufficient reaction time or temperature - Catalyst deactivation | - Increase the equivalents of the terminal alkyne. - Prolong the reaction time and/or increase the temperature. - Add a second portion of the palladium catalyst. |
| Decomposition of Starting Material or Product | - Excessive heat - Unstable alkyne or product | - Lower the reaction temperature and extend the reaction time. - Screen different solvents and bases. |
Conclusion
This compound is a highly versatile building block for the synthesis of functionalized pyridines via the Sonogashira cross-coupling reaction. By carefully controlling the reaction parameters, particularly the stoichiometry of the terminal alkyne and the reaction temperature, selective mono- or di-alkynylation can be achieved with high efficiency. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to successfully employ this valuable synthetic strategy in their drug discovery and materials science endeavors.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of (2,6-Dibromopyridin-4-yl)methanol
Introduction: Navigating the Challenges of Pyridine Functionalization
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]
The pyridine core, in particular, is a privileged scaffold in medicinal chemistry. However, its functionalization presents unique challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can complicate catalytic cycles, often requiring specialized ligands and conditions to achieve high efficiency.[5]
This guide focuses on the specific challenges and strategic solutions for the Buchwald-Hartwig amination of (2,6-dibromopyridin-4-yl)methanol. This substrate introduces two key complexities:
-
Regioselectivity: The presence of two identical bromine atoms necessitates precise control to achieve selective mono-amination, a common requirement in multi-step synthesis.
-
Functional Group Compatibility: The primary alcohol moiety requires careful consideration of reaction conditions, particularly the choice of base, to prevent unwanted side reactions or the need for additional protection-deprotection steps.[6]
These application notes provide a comprehensive framework, from mechanistic principles to detailed laboratory protocols, enabling researchers to successfully navigate the selective amination of this valuable building block.
Core Principles & Strategic Considerations
Achieving a successful and selective mono-amination of this compound hinges on the careful selection of four key parameters: the palladium source, the ligand, the base, and the solvent.
The General Transformation:
A representative reaction scheme for the selective mono-amination.
The Catalyst System: Palladium and Ligand Synergy
The heart of the Buchwald-Hartwig reaction is the palladium catalyst, whose activity and selectivity are dictated by the coordinating phosphine ligand.
-
Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) precatalysts, respectively, that enter the catalytic cycle after an initial activation step.[7] For improved reproducibility and ease of use, pre-formed palladium-ligand complexes (precatalysts) are often preferred.
-
Ligand Selection: The ligand is arguably the most critical component. For electron-deficient substrates like dihalopyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][4] These ligands promote the crucial reductive elimination step and stabilize the palladium center, preventing catalyst decomposition. Ligands such as RuPhos and BrettPhos have demonstrated superior performance for coupling secondary amines and primary amines, respectively.[4] For certain applications, chelating bisphosphine ligands like Xantphos can also be effective.[5][8]
The Role of the Base: A Balancing Act
The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine to form the active nucleophile.[9][10] The choice of base directly impacts reaction kinetics and functional group tolerance.
-
Strong Bases (e.g., NaOt-Bu, LHMDS): Sodium tert-butoxide is a highly active base that often enables the fastest reaction rates and lowest catalyst loadings.[2] However, its high basicity makes it incompatible with many functional groups, including the hydroxyl group in our substrate, which would be readily deprotonated. This can lead to complications and potential side reactions.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Inorganic carbonate and phosphate bases are much milder and exhibit excellent compatibility with protic functional groups like alcohols.[8][11] While they may require slightly higher temperatures or longer reaction times, their use obviates the need for a protecting group strategy for the hydroxyl moiety, streamlining the synthetic route. For this specific substrate, a weaker base is strongly recommended.
Solvent and Temperature
-
Solvents: Aprotic, non-coordinating solvents are standard. Toluene , dioxane , and THF are the most common choices.[7] Solvents like acetonitrile or chlorinated solvents should be avoided as they can inhibit the catalyst.[7]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[7] However, the high activity of modern catalyst systems can sometimes allow for reactions at lower temperatures, which can further improve selectivity and functional group tolerance.
Achieving Selectivity: Mono- vs. Di-amination
Controlling the reaction to favor the mono-aminated product is a primary objective. The reactivity of the C-Br bonds changes after the first substitution; the introduction of an electron-donating amino group makes the second C-Br bond less electrophilic and thus less reactive towards subsequent oxidative addition. This inherent difference in reactivity provides a basis for selectivity.
Key strategies for maximizing mono-amination include:
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the amine relative to the dibromopyridine.
-
Reaction Time: Carefully monitoring the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, before significant formation of the di-aminated product occurs.
-
Temperature: Employing the lowest effective temperature to maximize the difference in reaction rates between the first and second amination.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8] Understanding this mechanism is key to rational troubleshooting and optimization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Synthesis of Kinase Inhibitors from (2,6-Dibromopyridin-4-yl)methanol: Application Notes and Protocols
Abstract
The 2,6-disubstituted-4-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of kinase inhibitors, with a focus on p38 MAPK and VEGFR-2 inhibitors, utilizing the versatile starting material, (2,6-Dibromopyridin-4-yl)methanol. We will explore a strategic synthetic sequence involving protection of the primary alcohol, sequential palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), and final modifications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.
Introduction: The Significance of the 2,6-Disubstituted Pyridine Scaffold
The pyridine ring is a common motif in a vast number of FDA-approved drugs, highlighting its importance as a pharmacophore. Specifically, the 2,6-disubstituted pyridine framework has been identified as a key component in a variety of biologically active compounds, including kinase inhibitors. This structural arrangement allows for the precise positioning of substituents that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
This compound is an excellent starting material for the synthesis of a diverse library of kinase inhibitors. The two bromine atoms at the 2 and 6 positions offer orthogonal handles for sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The hydroxymethyl group at the 4-position provides a further point for modification or can be a key pharmacophoric feature itself. This guide will detail a synthetic strategy to leverage these features for the creation of potent kinase inhibitors targeting the p38 MAPK and VEGFR-2 signaling pathways.
Strategic Synthetic Approach
Our synthetic strategy is designed to be modular, allowing for the introduction of diverse chemical moieties at the 2 and 6 positions of the pyridine ring. This is crucial for structure-activity relationship (SAR) studies in a drug discovery program. The overall workflow is depicted below:
Caption: Overall synthetic workflow for kinase inhibitors.
This multi-step synthesis involves:
-
Protection of the primary alcohol: To prevent unwanted side reactions during the subsequent cross-coupling steps, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
Regioselective Suzuki-Miyaura cross-coupling: The more reactive bromine at the 2-position of the pyridine ring is selectively coupled with an aryl or heteroaryl boronic acid.
-
Buchwald-Hartwig amination: The remaining bromine at the 6-position is then subjected to a palladium-catalyzed amination to introduce a key amine substituent.
-
Deprotection of the TBDMS ether: The protecting group is removed to reveal the primary alcohol.
-
Optional functionalization: The primary alcohol can be further modified, for example, by oxidation to the corresponding aldehyde, to explore additional SAR.
Detailed Experimental Protocols
3.1. General Laboratory Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Palladium catalysts are flammable and should be handled in an inert atmosphere (e.g., under argon or nitrogen). Avoid inhalation of palladium dust.
-
Sodium tert-butoxide is a strong base and is corrosive and flammable. It reacts violently with water. Handle with care in a dry, inert atmosphere.
-
This compound is a skin and eye irritant. Avoid inhalation of dust.
3.2. Protocol 1: Protection of this compound
This protocol describes the protection of the primary alcohol as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq.) portion-wise to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the TBDMS-protected product.
Table 1: Representative Reaction Parameters for TBDMS Protection
| Parameter | Value |
| Starting Material | This compound |
| Reagents | TBDMSCl, Imidazole |
| Solvent | Anhydrous DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
3.3. Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol details the selective coupling at the 2-position of the protected dibromopyridine.
Materials:
-
TBDMS-protected this compound (from Protocol 1)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
2M aqueous sodium carbonate solution
-
Toluene/Ethanol mixture (3:1)
Procedure:
-
In a Schlenk flask, combine the TBDMS-protected starting material (1.0 eq.), the arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated product.
3.4. Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination at the 6-position of the pyridine ring.
Materials:
-
2-Aryl-6-bromo-4-(TBDMS-oxymethyl)pyridine (from Protocol 2)
-
Amine (e.g., aniline) (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add the 2-aryl-6-bromopyridine derivative (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Comparison of Cross-Coupling Reaction Conditions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |
3.5. Protocol 4: Deprotection of the TBDMS Ether
This protocol outlines the removal of the TBDMS protecting group.
Materials:
-
TBDMS-protected 2,6-disubstituted pyridine (from Protocol 3)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.5 eq.) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Application in Kinase Inhibitor Development
The synthetic route described above is highly adaptable for the creation of libraries of kinase inhibitors targeting various kinases. By varying the arylboronic acid in the Suzuki coupling and the amine in the Buchwald-Hartwig amination, a wide range of structural diversity can be achieved.
4.1. Targeting the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis and Crohn's disease. Inhibitors of p38α MAPK often feature a pyridine core that forms a crucial hydrogen bond with the hinge region of the kinase.
Caption: Simplified p38 MAPK signaling pathway.
The synthesized 2,6-disubstituted-4-(hydroxymethyl)pyridines can be screened for their ability to inhibit p38 MAPK activity using in vitro kinase assays.
4.2. Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many VEGFR-2 inhibitors incorporate a pyridine scaffold.
Caption: Simplified VEGFR-2 signaling pathway.
The synthesized compounds can be evaluated for their anti-angiogenic potential by assessing their inhibitory activity against VEGFR-2 and their effects on endothelial cell proliferation and migration.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic and sequential application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse libraries of 2,6-disubstituted-4-aminopyridine derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers in the field of drug discovery to explore this important chemical space and develop novel therapeutics for a range of diseases.
The Strategic Application of (2,6-Dibromopyridin-4-yl)methanol in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of Substituted Pyridines
In the landscape of contemporary drug discovery, the pyridine ring system stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a versatile template for the construction of complex, three-dimensional molecular architectures that can effectively interact with biological targets.[4][5] Among the vast array of substituted pyridines, those bearing multiple functionalization handles are of paramount importance to medicinal chemists. This guide focuses on a particularly valuable, yet underexplored, building block: (2,6-Dibromopyridin-4-yl)methanol (CAS No. 223463-02-3).[6][7]
This application note provides an in-depth exploration of the synthesis and utility of this compound. We will elucidate the strategic advantages of its specific substitution pattern, provide detailed, field-proven protocols for its synthesis and subsequent functionalization, and illustrate its application in the synthesis of targeted therapies, such as kinase and bromodomain inhibitors.
The Rationale for the 2,6-Dibromo-4-Hydroxymethyl Substitution Pattern
The unique arrangement of substituents on the pyridine ring of this compound offers a powerful combination of reactivity and selectivity, making it a highly strategic starting material for several reasons:
-
Orthogonal Reactivity: The two bromine atoms at the 2 and 6 positions provide sites for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[8][9][10] The hydroxymethyl group at the 4-position offers a distinct site for functionalization through oxidation, esterification, or etherification. This orthogonality allows for a stepwise and controlled elaboration of the molecular scaffold.
-
Modulation of Physicochemical Properties: The pyridine nitrogen, being a hydrogen bond acceptor, can significantly influence the solubility and pharmacokinetic properties of a drug candidate. The ability to introduce diverse substituents at the 2, 4, and 6 positions allows for fine-tuning of properties like lipophilicity, metabolic stability, and target engagement.[11]
-
Vectorial Elaboration of Molecular Complexity: The symmetrical nature of the 2,6-dibromo substitution allows for either mono- or di-functionalization. This enables the synthesis of both symmetrical and unsymmetrical trisubstituted pyridines, expanding the accessible chemical space from a single starting material.
Synthesis of this compound: A Validated Protocol
Step 1: Esterification of 2,6-Dibromoisonicotinic Acid
The first step involves the conversion of the carboxylic acid to its methyl ester. This is a standard procedure that proceeds with high efficiency.
-
Reaction:
-
Protocol:
-
To a solution of 2,6-dibromoisonicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2,6-dibromoisonicotinate as a solid, which can be used in the next step without further purification.
-
Step 2: Reduction of Methyl 2,6-Dibromoisonicotinate
The methyl ester is then reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.
-
Reaction:
-
Protocol:
-
Dissolve methyl 2,6-dibromoisonicotinate (1.0 eq) in anhydrous methanol (20 volumes) and cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 5N hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.
-
| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical Form | Storage |
| This compound | 223463-02-3 | C6H5Br2NO | 266.92 g/mol | Solid | Sealed in dry, 2-8°C |
Application in Medicinal Chemistry: A Gateway to Kinase and BET Bromodomain Inhibitors
The 2,6-disubstituted pyridine motif is a key feature in a number of potent and selective inhibitors of protein kinases and BET bromodomains, two classes of proteins that are major targets in oncology and inflammatory diseases.[2][12] this compound serves as an ideal starting point for the synthesis of such inhibitors.
Core Application: Sequential Cross-Coupling Reactions
The primary utility of this compound lies in its ability to undergo sequential, regioselective cross-coupling reactions. The two bromine atoms at the 2 and 6 positions exhibit differential reactivity under certain conditions, allowing for a controlled, stepwise introduction of different substituents.
Diagram: General Workflow for Sequential Functionalization
Caption: Sequential functionalization of this compound.
Protocol 1: Selective Mono-Suzuki-Miyaura Cross-Coupling
This protocol describes a method for the selective mono-arylation of this compound, a key step in the synthesis of many kinase inhibitors.[13][14][15]
-
Reaction:
-
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-arylated product.
-
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful tool for introducing alkyne functionalities, which can serve as handles for further transformations or as key pharmacophoric elements.[10][13][16][17]
-
Reaction:
-
Experimental Protocol:
-
To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base such as triethylamine or diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridine.
-
Table: Comparison of Cross-Coupling Reactions
| Reaction | Catalyst System | Base | Typical Solvents | Key Bond Formed |
| Suzuki-Miyaura | Pd(0) or Pd(II) with phosphine ligands | Carbonates, Phosphates | Toluene, Dioxane, Water | C(sp²)-C(sp²) |
| Sonogashira | Pd(0)/Cu(I) | Amines (e.g., Et₃N, DIPEA) | THF, DMF | C(sp²)-C(sp) |
Conclusion and Future Perspectives
This compound is a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern allows for the controlled and sequential introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of complex molecules targeting a range of therapeutic targets. The protocols outlined in this application note provide a robust framework for the synthesis and application of this valuable compound. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic use of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.
References
- 1. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 223463-02-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: (2,6-Dibromopyridin-4-yl)methanol as a Strategic Precursor for Pharmaceutical Intermediates
Abstract
(2,6-Dibromopyridin-4-yl)methanol is a pivotal building block in modern medicinal chemistry. Its trifunctional nature, featuring two reactive bromine atoms at the C2 and C6 positions and a primary alcohol at the C4 position, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthetic utility, focusing on key transformations that leverage this precursor for the synthesis of high-value pharmaceutical intermediates. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and selective oxidation are presented, alongside the scientific rationale underpinning these methodologies.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The ability to precisely functionalize this core is paramount. This compound (Figure 1) emerges as a superior starting material due to its distinct reactive sites. The bromine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] Concurrently, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing an additional handle for diversification or pharmacophore introduction. This multi-faceted reactivity allows for sequential and site-selective modifications, paving the way for the efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2]
Figure 1: Structure of this compound
-
CAS Number: 223463-02-3
-
Molecular Formula: C₆H₅Br₂NO
-
Molecular Weight: 266.92 g/mol
The symmetrical nature of the dibromination simplifies the initial coupling step, while the remaining bromine atom can be engaged in a subsequent, different coupling reaction, leading to unsymmetrical 2,6-disubstituted pyridines—a motif of significant interest in drug design.[3]
Core Synthetic Transformations & Protocols
This section details the primary applications of this compound in the synthesis of pharmaceutical intermediates. Each protocol is designed as a self-validating system, with explanations for key experimental choices.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[4] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups, which are common substructures in kinase inhibitors and other targeted therapies.[5]
Causality Behind Experimental Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commercially available Pd(0) precatalyst that is highly effective for coupling aryl bromides.[6] It readily enters the catalytic cycle upon oxidative addition.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base. Its role is crucial for activating the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and an aqueous phase is standard.[7] The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base and aids in the formation of the active boronate species. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Derivatization of the Hydroxymethyl Group on (2,6-Dibromopyridin-4-yl)methanol
Introduction
(2,6-Dibromopyridin-4-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure is uniquely functionalized with two bromine atoms at the 2 and 6 positions and a primary hydroxymethyl group at the 4 position.[3] The bromine atoms serve as versatile handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex bi-aryl or acetylenic structures.[4][5] Concurrently, the hydroxymethyl group offers a reactive site for diverse chemical transformations, allowing for the introduction of a wide array of functional groups and linkers. This dual reactivity makes it an invaluable intermediate for synthesizing libraries of compounds for drug discovery and developing functional materials.[5][6]
This guide provides an in-depth exploration of three fundamental derivatization strategies for the hydroxymethyl group of this compound: Etherification , Esterification , and Halogenation . Each section explains the causality behind the chosen methodology, provides detailed, field-proven protocols, and includes quantitative data to guide researchers in their synthetic endeavors.
O-Alkylation via Williamson Ether Synthesis
Rationale & Expertise: The Williamson ether synthesis is a robust and classical method for forming an ether linkage.[7][8] The reaction proceeds via an SN2 mechanism, where an alkoxide, formed by deprotonating the alcohol, acts as a nucleophile to displace a halide from an alkyl halide.[7][9][10] This method is exceptionally reliable for primary alcohols like this compound. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to ensure complete and irreversible deprotonation of the alcohol to the corresponding alkoxide. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide.[8][10]
Workflow: Williamson Ether Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Bromo-4-(chloromethyl)pyridine | 864460-68-4 | Benchchem [benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Application Note: (2,6-Dibromopyridin-4-yl)methanol as a Versatile Intermediate for Novel PROTAC and Molecular Glue Development
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) and molecular glues are the two major classes of TPDs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The development of novel PROTACs with improved efficacy, selectivity, and drug-like properties is a key focus in the field. This necessitates a diverse chemical toolbox of versatile building blocks to construct these complex molecules.
(2,6-Dibromopyridin-4-yl)methanol is a functionalized pyridine derivative that has gained significant attention as a valuable intermediate in the synthesis of small molecule inhibitors and, more recently, in the construction of novel PROTACs and molecular glues. Its unique structural features, particularly the two bromine atoms, offer strategic handles for chemical modification and diversification, making it an attractive starting point for creating libraries of degraders.
This application note will provide a comprehensive overview of the utility of this compound in the synthesis of protein degraders, with a focus on practical, field-proven insights and detailed protocols.
The Strategic Advantage of the 2,6-Dibromopyridine Scaffold
The 2,6-dibromopyridine core of this compound offers several key advantages for the synthesis of PROTACs and molecular glues:
-
Orthogonal Reactivity: The two bromine atoms at the C2 and C6 positions of the pyridine ring exhibit differential reactivity, allowing for sequential and site-selective functionalization. This is crucial for the modular assembly of PROTACs, where distinct linkers and E3 ligase ligands need to be introduced in a controlled manner.
-
Vectorial Exit Points: The bromine atoms serve as convenient "exit points" for the attachment of linkers, providing precise control over the spatial orientation of the target-binding ligand and the E3 ligase-recruiting moiety. This is a critical parameter for optimizing the ternary complex formation that precedes protein degradation.
-
Structural Rigidity and Pre-organization: The pyridine ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC molecule in a conformation conducive to binding both the target protein and the E3 ligase. This can lead to improved potency and selectivity.
-
Modulation of Physicochemical Properties: The pyridine nitrogen can be protonated at physiological pH, potentially improving the solubility and other drug-like properties of the final PROTAC molecule.
Application in the Synthesis of a BTK Degrader
A notable example of the application of this compound is in the synthesis of a potent and selective Bruton's tyrosine kinase (BTK) degrader. BTK is a clinically validated target in B-cell malignancies, and its degradation offers a promising therapeutic strategy.
The synthesis of this BTK degrader utilizes this compound as a key starting material to construct the core of the molecule, which is then elaborated to incorporate a BTK-binding warhead and a ligand for the Cereblon (CRBN) E3 ligase.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a multi-step process, starting with the functionalization of this compound and culminating in the final PROTAC molecule.
Figure 1. Generalized synthetic workflow for a BTK PROTAC utilizing this compound.
Detailed Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of a key intermediate derived from this compound.
Step 1: Synthesis of 4-(azidomethyl)-2,6-dibromopyridine
This initial step converts the primary alcohol of this compound to an azide, which serves as a versatile handle for subsequent "click" chemistry or other transformations to introduce the linker.
-
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DBU (1.2 eq) to the stirred solution.
-
Add DPPA (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(azidomethyl)-2,6-dibromopyridine.
-
Step 2: Selective Suzuki Coupling at the C6 Position
This step demonstrates the selective functionalization of one of the bromine atoms, a key advantage of this scaffold.
-
Materials:
-
4-(azidomethyl)-2,6-dibromopyridine
-
Desired boronic acid or boronate ester (e.g., to introduce the BTK-binding moiety)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add 4-(azidomethyl)-2,6-dibromopyridine (1.0 eq), the boronic acid/ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas several times.
-
Add the de-gassed solvent mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Step 3: Further Functionalization and Final PROTAC Assembly
The remaining bromine atom at the C2 position can then be functionalized, for example, through another cross-coupling reaction or a nucleophilic aromatic substitution, to introduce the E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment). The azide group can be reduced to an amine and coupled with a linker component, or used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Data Summary: Physicochemical Properties of Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C6H5Br2NO | 266.92 | White solid |
| 4-(azidomethyl)-2,6-dibromopyridine | C6H4Br2N4 | 291.93 | Off-white solid |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel PROTACs and other protein degraders. Its key attributes, including the presence of two differentially reactive bromine atoms and a modifiable methanol group, provide medicinal chemists with a powerful tool for the rational design and construction of these complex molecules. The synthetic protocols outlined in this application note demonstrate the practical utility of this intermediate in creating potent and selective degraders, such as those targeting BTK. As the field of targeted protein degradation continues to evolve, the strategic use of such well-designed chemical building blocks will be paramount in the development of the next generation of therapeutics.
Application Notes and Protocols for the Regioselective Functionalization of (2,6-Dibromopyridin-4-yl)methanol
Introduction: A Versatile Scaffold for Chemical Innovation
The 2,6-disubstituted pyridine framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] (2,6-Dibromopyridin-4-yl)methanol represents a particularly valuable and versatile starting material for constructing complex, unsymmetrically substituted pyridines. Its unique architecture features two chemically equivalent but reactive C-Br bonds at the C2 and C6 positions, which are amenable to a wide array of cross-coupling and organometallic reactions. The hydroxymethyl group at the C4 position provides an additional, orthogonal site for functionalization.
This guide provides an in-depth exploration of reliable strategies for the regioselective functionalization of this key building block. We will move beyond simple procedural lists to explain the underlying principles and mechanistic rationale, empowering researchers to adapt and innovate upon these foundational protocols. The methodologies detailed herein focus on achieving selective mono-functionalization at the C2/C6 positions and leveraging the C4-methanol group for divergent synthesis.
Strategic Overview: Pathways to Complexity
The synthetic utility of this compound stems from the ability to selectively address its different reactive sites. The primary challenge and opportunity lie in controlling the degree of substitution at the C2 and C6 positions while potentially modifying the C4 substituent. The following diagram illustrates the principal divergent pathways available from this starting material.
Figure 1: Divergent synthetic pathways for functionalizing this compound.
Strategy 1: Palladium-Catalyzed Regioselective Mono-Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[3][4] For this compound, careful control of stoichiometry is the key to achieving selective mono-substitution. By using a slight excess of the starting material or precisely one equivalent of the coupling partner, the statistical nature of the reaction favors the formation of the mono-functionalized product.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction provides a robust method for installing aryl, heteroaryl, or vinyl groups. The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of a Pd(0) species to one of the C-Br bonds. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. Using approximately one equivalent of the boronic acid ensures that after the first coupling event, the concentration of the boronic acid is too low to compete effectively for the second C-Br bond on the newly formed product.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a clean, oven-dried Schlenk flask, combine this compound (1.0 eq, e.g., 267 mg, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 0.03 mmol).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-90 °C under an argon atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-bromo-pyridin-4-yl)methanol.
B. Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond, introducing a versatile alkyne moiety.[5] This reaction typically employs a dual-catalyst system of palladium and copper(I).[6]
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In parallel, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the key C-C bond formation.
Protocol 2: Selective Mono-Alkynylation via Sonogashira Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq, 267 mg, 1.0 mmol) and copper(I) iodide (CuI) (0.04 eq, 0.04 mmol).
-
Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 0.02 mmol). Evacuate and backfill the flask with argon three times. Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq, 1.1 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor for the consumption of the starting material by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the desired (2-alkynyl-6-bromopyridin-4-yl)methanol.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds under relatively mild conditions.[4][7] The choice of ligand is crucial and often dictates the success and scope of the reaction.
Mechanistic Rationale: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation of the coordinated amine by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[4]
Protocol 3: Selective Mono-Amination via Buchwald-Hartwig Coupling
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu) (1.4 eq, 1.4 mmol) to an oven-dried Schlenk tube.
-
Catalyst and Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq, 0.02 mmol) and a suitable phosphine ligand (e.g., BINAP, 0.06 eq, 0.06 mmol).
-
Reagents and Solvent: Add this compound (1.2 eq, 1.2 mmol) and the desired amine (1.0 eq, 1.0 mmol). Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the (2-amino-6-bromopyridin-4-yl)methanol derivative.
| Reaction Type | Coupling Partner Example | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield Range (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 80-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 65-85 |
| Table 1: Summary of typical conditions for palladium-catalyzed mono-functionalization. |
Strategy 2: Regioselective Monolithiation and Electrophilic Trapping
Halogen-metal exchange offers a powerful, alternative route to C-C and C-heteroatom bond formation.[8][9] This strategy creates a potent nucleophilic pyridyl-lithium species that can react with a wide range of electrophiles.
Critical Consideration: Hydroxyl Group Protection: The acidic proton of the C4-methanol group is incompatible with organolithium reagents. It must be protected prior to the lithiation step to prevent immediate quenching of the base. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of installation and removal under mild conditions.
Figure 2: Workflow for the lithiation and trapping strategy.
Protocol 4: Monolithiation and Trapping with an Electrophile
Step A: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench with water, separate the organic layer, dry over Na₂SO₄, and concentrate. The crude TBDMS-protected product is often pure enough for the next step.
Step B: Lithiation and Electrophilic Quench
-
Dissolve the TBDMS-protected pyridine (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 eq) dropwise (e.g., anhydrous DMF for formylation; solid dry ice for carboxylation).
-
Stir for an additional 1-2 hours at -78 °C, then allow the mixture to warm slowly to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
Step C: Deprotection
-
After a standard aqueous workup and extraction, dissolve the crude product in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.2 eq) and stir at room temperature for 1-3 hours.
-
Once deprotection is complete, concentrate the solvent and purify by column chromatography.
| Electrophile | Intermediate Product (after trapping) | Final Product (after deprotection) |
| N,N-Dimethylformamide (DMF) | 6-Bromo-4-((tert-butyldimethylsilyloxy)methyl)picolinaldehyde | 6-Bromo-4-(hydroxymethyl)picolinaldehyde |
| Carbon Dioxide (CO₂) | 6-Bromo-4-((tert-butyldimethylsilyloxy)methyl)picolinic acid | 6-Bromo-4-(hydroxymethyl)picolinic acid |
| Iodomethane (CH₃I) | 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)-6-methylpyridine | (2-Bromo-6-methylpyridin-4-yl)methanol |
| Table 2: Examples of electrophiles for trapping the lithiated intermediate. |
Strategy 3: Functionalization via the C4-Methanol Group
The C4-hydroxymethyl group provides a third, orthogonal reactive site. Modifying this group first preserves the C2 and C6 bromines for subsequent, potentially more complex, cross-coupling reactions.
A. Oxidation to 2,6-Dibromopyridine-4-carbaldehyde
Oxidation of the primary alcohol to an aldehyde introduces an electrophilic handle suitable for nucleophilic additions, Wittig reactions, or reductive aminations. Manganese dioxide (MnO₂) is an effective and mild oxidant for this transformation.
Protocol 5: Oxidation with Manganese Dioxide
-
Suspend this compound (1.0 eq) in a suitable solvent such as DCM or chloroform.
-
Add activated manganese dioxide (MnO₂) (10 eq by weight).
-
Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with DCM.
-
Concentrate the filtrate to yield the 2,6-dibromopyridine-4-carbaldehyde, which is often pure enough for subsequent steps.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridines. By leveraging stoichiometric control in palladium-catalyzed cross-coupling reactions, researchers can achieve selective mono-functionalization at the C2/C6 positions. Alternatively, a protect-lithiate-trap sequence provides access to a different range of derivatives. Finally, modification of the C4-methanol group opens up further avenues for divergent synthesis. The protocols and strategies outlined in this guide provide a robust foundation for researchers in drug discovery and materials science to construct novel and complex molecular architectures.
References
- 1. ijpsl.org [ijpsl.org]
- 2. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Synthesis of 2,4,6-Trisubstituted Pyridines
Abstract
The 2,4,6-trisubstituted pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives a continuous demand for robust and versatile synthetic methodologies. This application note provides an in-depth guide for researchers, navigating both classical condensation reactions and modern catalytic strategies for the construction of these vital heterocycles. We will dissect the mechanistic underpinnings of seminal methods like the Hantzsch and Kröhnke syntheses, providing detailed, field-tested protocols. Furthermore, we will introduce contemporary transition-metal-catalyzed approaches that offer alternative pathways with unique advantages. This guide is structured to not only provide step-by-step instructions but also to illuminate the chemical logic behind procedural choices, empowering researchers to troubleshoot and adapt these workflows for their specific molecular targets.
Introduction: The Strategic Importance of the Pyridine Core
The pyridine ring is one of the most ubiquitous heterocyclic motifs in organic chemistry. When substituted at the 2, 4, and 6 positions, the resulting molecule often possesses unique electronic and steric properties that are critical for its function. This substitution pattern is found in a wide array of biologically active compounds and advanced materials. The development of efficient synthetic routes is paramount, and a chemist's choice of method often depends on factors like desired substitution patterns, functional group tolerance, and scalability.
Synthetic strategies can be broadly categorized into two main pathways:
-
De Novo Ring Construction: Building the pyridine ring from acyclic precursors. This is the domain of classical named reactions like the Hantzsch and Kröhnke syntheses.[1]
-
Pyridine Core Functionalization: Modifying a pre-existing, simpler pyridine ring. This is where modern methods, such as transition-metal-catalyzed C-H functionalization, have made a significant impact.[2][3]
References
- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2,6-Dibromopyridin-4-yl)methanol
Welcome to the technical support guide for the purification of (2,6-Dibromopyridin-4-yl)methanol (CAS No: 223463-02-3).[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity for this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can generally be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2,6-dibromopyridine or a related functionalized precursor.
-
Incompletely Reacted Intermediates: If the synthesis involves multiple steps, such as the reduction of a carboxylic acid or aldehyde, these partially reduced or oxidized species may be present.[3]
-
Byproducts from Side Reactions: Over-bromination can lead to the formation of tribromo-species.[4] Additionally, if organometallic reagents are used, byproducts from quenching or homo-coupling may be present.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, Diethyl Ether, Toluene) and reagents may persist in the crude material.
Q2: How should I perform an initial assessment of my crude product's purity?
A2: A quick and effective initial assessment can be performed using Thin-Layer Chromatography (TLC). Spot your crude material on a silica gel plate and develop it in a few solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol). This will give you a visual representation of the number of components in your mixture. For a more quantitative assessment, a crude ¹H NMR spectrum can reveal the presence of major impurities and their approximate ratio to the desired product.
Q3: Which purification method should I choose: Recrystallization or Column Chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is the preferred method if your crude product is already of moderate to high purity (typically >90%) and is a solid. It is a highly efficient technique for removing small amounts of impurities.
-
Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities have similar solubility properties to the product, making recrystallization ineffective.[3]
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Recrystallization Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve | The solvent is not polar enough. Insufficient solvent volume. | Choose a more polar solvent or solvent mixture. Increase the volume of the solvent incrementally. |
| Product "oils out" instead of crystallizing | The solution is supersaturated. The cooling process is too rapid. The solvent is too non-polar for the compound. | Add a small amount of additional hot solvent. Allow the solution to cool more slowly (e.g., insulate the flask). Add a co-solvent that is miscible with the first but in which the compound is less soluble (an "anti-solvent"). |
| No crystals form upon cooling | The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures. | Reduce the solvent volume by evaporation. Place the solution in an ice bath or freezer. Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous batch. |
| Low recovery of purified product | The compound has significant solubility in the solvent at low temperatures. Too much solvent was used for dissolution. Premature crystallization during hot filtration. | Choose a solvent where the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the filtration apparatus is pre-heated to prevent cooling. |
Column Chromatography Troubleshooting
As a pyridine derivative, this compound is a basic compound. This property is the root of the most common issue in silica gel chromatography: peak tailing.[5]
Caption: Troubleshooting common issues in column chromatography.
Experimental Protocols
Disclaimer: These protocols are general guidelines. Always perform experiments in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization
This method is ideal for removing minor impurities from a solid crude product. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
Step 1: Solvent Screening
-
Place a small amount (10-20 mg) of your crude material into several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water/hexane) to each tube at room temperature. Observe solubility.
-
If insoluble at room temperature, gently heat the mixture in a water bath. If the solid dissolves, it is a potential candidate solvent.
-
Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.
Step 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.
-
If the solution is colored and the pure compound is known to be colorless, you may add a small amount of activated charcoal to adsorb colored impurities.
-
If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a robust method for purifying complex mixtures.
Step 1: Selection of Mobile Phase (Eluent)
-
Develop a TLC plate spotted with your crude material using various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
The interaction of the basic pyridine nitrogen with acidic silanol groups on the silica plate can cause streaking.[5] To counter this, add a small amount (0.5-1%) of triethylamine (TEA) to your developing chamber.[5][6]
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[6]
Step 2: Column Packing
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance.[7]
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel. Dissolve the compound, add silica, and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading".[7]
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin elution with your chosen mobile phase. If impurities are close in polarity, you may need to use a gradient elution, gradually increasing the polarity of the mobile phase over time.[6]
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots under UV light.
Step 5: Product Isolation
-
Analyze the TLC plates of your collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
Technical Support Center: Optimizing Reaction Yield for (2,6-Dibromopyridin-4-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (2,6-Dibromopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot potential issues. Our approach is grounded in a deep understanding of the underlying chemical principles to ensure your success in the laboratory.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the synthesis of this compound.
Q1: I'm having trouble sourcing the starting material, 2,6-dibromo-4-pyridinecarboxylic acid. What is a reliable method for its synthesis?
A1: A common and effective method for preparing 2,6-dibromo-4-pyridinecarboxylic acid is through the oxidation of 2,6-dibromo-4-methylpyridine. This precursor is generally more accessible commercially. The oxidation can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). It is crucial to control the reaction conditions to prevent over-oxidation and ensure a good yield.
Q2: My reduction of 2,6-dibromo-4-pyridinecarboxylic acid to the corresponding methanol is giving a low yield. What are the likely causes?
A2: Low yields in this reduction step can stem from several factors. Direct reduction of a carboxylic acid with a mild reducing agent like sodium borohydride (NaBH₄) is often inefficient. A more reliable two-step approach involves first converting the carboxylic acid to its methyl or ethyl ester, followed by reduction with NaBH₄. This method generally provides higher and more consistent yields. Additionally, ensuring a completely anhydrous reaction environment and using a sufficient excess of the reducing agent are critical for driving the reaction to completion.
Q3: I'm observing multiple spots on my TLC plate after the reduction reaction. What are the possible side products?
A3: The presence of multiple spots on your TLC plate could indicate several possibilities. If you started from the carboxylic acid and used NaBH₄, you might have incomplete reaction, showing both the starting material and the product. If you are reducing the ester, incomplete reduction could result in the presence of the starting ester. Another possibility is the formation of byproducts due to the reactivity of the pyridine ring under certain conditions, although this is less common with milder reducing agents like NaBH₄.
Q4: Is it possible to use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) to directly reduce the carboxylic acid?
A4: Yes, it is possible to use LiAlH₄ for the direct reduction of 2,6-dibromo-4-pyridinecarboxylic acid. LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will readily reduce carboxylic acids to primary alcohols.[1] However, LiAlH₄ is also significantly more hazardous to handle. It reacts violently with water and other protic solvents, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). For safety and ease of handling, the two-step esterification followed by NaBH₄ reduction is often the preferred method in many laboratory settings.
Q5: What is the best way to purify the final product, this compound?
A5: this compound is a solid at room temperature.[2] Therefore, recrystallization is an excellent method for purification. A suitable solvent system for recrystallization would be a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or methanol) and a non-polar solvent in which it is less soluble at room temperature (like hexanes or water). The ideal solvent system should be determined experimentally to achieve high purity and recovery.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific issues you might encounter during the synthesis.
Guide 1: Synthesis of the Starting Material - 2,6-Dibromo-4-pyridinecarboxylic Acid
A reliable route to the necessary starting material is the oxidation of 2,6-dibromo-4-methylpyridine.
Experimental Protocol: Oxidation of 2,6-Dibromo-4-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dibromo-4-methylpyridine and a suitable solvent, such as a mixture of pyridine and water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO₄) portion-wise to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC). The purple color of the permanganate will disappear as it is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Acidification: Combine the filtrate and washings and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4. The desired 2,6-dibromo-4-pyridinecarboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Troubleshooting Common Issues in the Oxidation Step:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Insufficient amount of oxidizing agent; Over-oxidation leading to ring opening. | - Monitor the reaction closely by TLC to ensure completion. - Use a sufficient excess of KMnO₄ (typically 2-3 equivalents). - Control the reaction temperature carefully to avoid excessive heat which can lead to degradation. |
| Product Contaminated with Starting Material | Incomplete reaction. | - Extend the reflux time. - Ensure efficient stirring to maximize contact between the reactants. - Add a small additional portion of KMnO₄ if the purple color disappears prematurely. |
| Difficult Filtration of MnO₂ | The fine precipitate of manganese dioxide can clog filter paper. | - Use a pad of Celite® on top of the filter paper to aid filtration. - Allow the MnO₂ to settle and decant the supernatant before filtering the remaining solid. |
Guide 2: Synthesis of this compound via Esterification and Reduction
This two-step approach is often more reliable and provides higher yields than the direct reduction of the carboxylic acid with mild reducing agents.
Experimental Protocol: Esterification of 2,6-Dibromo-4-pyridinecarboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dibromo-4-pyridinecarboxylic acid in an excess of methanol or ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours until the esterification is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be used in the next step without further purification if it is of sufficient purity.
Experimental Protocol: Reduction of the Ester to this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude ester in a suitable solvent, such as a mixture of THF and methanol.[3]
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for several hours until the reduction is complete (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the product by recrystallization.
Troubleshooting Common Issues in the Reduction Step:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Insufficient reducing power of NaBH₄ for the ester; Presence of moisture quenching the reagent. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Increase the reaction temperature or prolong the reaction time. - Use a slight excess of NaBH₄. - Consider using a more reactive borohydride reagent, such as lithium borohydride (LiBH₄), if NaBH₄ proves ineffective. |
| Low Product Yield | Incomplete reaction; Loss of product during workup and purification. | - Optimize the reaction conditions as described above. - Be careful during the extraction and washing steps to avoid loss of product into the aqueous layer. - Optimize the recrystallization solvent system to maximize recovery. |
| Product Contaminated with Unreacted Ester | Incomplete reduction. | - Extend the reaction time or increase the amount of NaBH₄. - Ensure the reaction is stirred efficiently. |
Visualizing the Synthetic Pathway and Troubleshooting
To provide a clearer understanding of the process, the following diagrams illustrate the recommended synthetic pathway and a general troubleshooting workflow.
References
Technical Support Center: Improving Selectivity in C2 and C6 Cross-Coupling Reactions
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective C-H functionalization, specifically at the C2 and C6 positions of pyridines and related heterocycles. Here, we move beyond standard protocols to address the nuanced challenges you face at the bench, providing in-depth, mechanistically grounded troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Issues in C2/C6 Selective Cross-Coupling
This section addresses specific experimental failures and offers a systematic approach to problem-solving.
Issue 1: Low Regioselectivity – A Mixture of C2 and C6 Isomers
Question: My palladium-catalyzed C-H arylation of a substituted pyridine is yielding an inseparable mixture of C2 and C6 isomers. How can I enhance selectivity for the C2 position?
Answer: Achieving high regioselectivity between the electronically similar C2 and C6 positions is a common and significant challenge.[1][2] The outcome is a delicate balance of steric and electronic factors, often influenced by the subtle interplay of the catalyst, ligands, substrate, and reaction conditions.[3][4][5]
Troubleshooting Workflow:
-
Evaluate the Ligand's Steric Bulk: This is the most critical parameter for favoring C2 functionalization. The C6 position is sterically hindered by the substituent at the adjacent position (if present) and the coordinating nitrogen of the pyridine ring.
-
Actionable Insight: Switch to a bulkier ligand. Ligands with large steric footprints, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can effectively block the catalyst's approach to the C6 position, thereby favoring the less hindered C2 site.[6][7][8]
-
Causality: The increased steric hindrance around the palladium center created by these ligands makes the transition state for C6-H activation energetically less favorable compared to C2-H activation.
-
-
Re-evaluate Your Directing Group (if applicable): For directed C-H activation, the nature of the directing group is paramount.
-
Actionable Insight: If your directing group is flexible, it may allow for both C2 and C6 palladacycle formation. Consider switching to a more rigid directing group that pre-organizes the substrate for C2 palladation. For instance, a bidentate directing group like 2-(1-methylhydrazinyl)pyridine (MHP) can enforce a specific conformation that favors ortho-C-H activation.[9][10]
-
Causality: A well-designed directing group forms a stable, five- or six-membered palladacycle intermediate, which is often the key to high regioselectivity.[10]
-
-
Modify Reaction Temperature:
-
Actionable Insight: Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also diminish selectivity by providing enough energy to overcome the activation barrier for the less favored C6 pathway.
-
Causality: Reactions with small differences in activation energies between two competing pathways are more selective at lower temperatures.
-
-
Solvent Effects:
-
Actionable Insight: Screen a range of solvents with varying polarities. Sometimes, a switch from a nonpolar solvent like toluene to a more polar aprotic solvent like DMF or DMSO can influence the geometry of the active catalytic species and, consequently, the regioselectivity.[11]
-
Causality: The solvent can influence the aggregation state of the catalyst and the solubility of intermediates, which can have a subtle but significant impact on the reaction pathway.
-
Data Presentation: Ligand Effects on C2/C6 Selectivity
| Ligand | Typical Steric Profile | Expected Selectivity Trend | Rationale |
| PPh₃ (Triphenylphosphine) | Less Bulky | Low to Moderate C2 Selectivity | Smaller cone angle allows for approach at both C2 and C6. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Bulky | Good C2 Selectivity | Increased steric bulk begins to disfavor C6. |
| XPhos | Very Bulky | High to Excellent C2 Selectivity | Biarylphosphine ligand creates a sterically demanding environment around the Pd center. |
| IPr (NHC) | Very Bulky | High to Excellent C2 Selectivity | N-heterocyclic carbene with bulky substituents effectively blocks the C6 position.[6] |
Issue 2: Low or No Reaction Yield
Question: I've optimized for C2 selectivity, but now my overall yield is poor. What are the likely causes and how can I fix this?
Answer: Low yield in a cross-coupling reaction can stem from several factors, including catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.[12]
Troubleshooting Workflow:
-
Verify Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.
-
Actionable Insight: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or high-purity nitrogen). Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and halting the catalytic cycle.[12]
-
-
Check Reagent Purity and Stoichiometry:
-
Actionable Insight: Use freshly purified substrates and reagents. Boronic acids, in particular, are prone to degradation (protodeboronation) upon storage.[12] Ensure the stoichiometry of your coupling partners and base is correct.
-
Causality: Impurities can poison the catalyst, and incorrect stoichiometry can lead to incomplete conversion.
-
-
Optimize the Base and Solvent System:
-
Actionable Insight: The choice of base is critical and often solvent-dependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. For Suzuki-Miyaura couplings, a base is required to activate the boronic acid for transmetalation.
-
Causality: The base's strength and solubility affect the rate of key steps in the catalytic cycle.
-
-
Consider Catalyst Precursor and Activation:
-
Actionable Insight: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates more reliably.
-
Causality: Inefficient reduction of the precatalyst leads to a low concentration of the active catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing C2 vs. C6 selectivity in pyridine functionalization?
A1: The regioselectivity is primarily governed by a combination of steric and electronic effects.
-
Steric Effects: The C2 and C6 positions are adjacent to the nitrogen atom. In substituted pyridines, the C6 position is often more sterically hindered than the C2 position, making it less accessible to a bulky catalyst.[5]
-
Electronic Effects: The nitrogen atom is electron-withdrawing, making the adjacent C2 and C6 positions electron-deficient and susceptible to C-H activation by an electron-rich metal center. However, the nitrogen's lone pair can also create electronic repulsion with the polarized C-Pd bond during the formation of a palladacycle, which can disfavor functionalization at these positions.[13] The acidity of the C-H bond also plays a role, with more acidic protons being more readily cleaved.[13]
Q2: How does a directing group work to enforce C2 selectivity?
A2: A directing group is a functional group on the substrate that coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond.[2][10] This chelation assistance lowers the activation energy for C-H cleavage at that position. For C2 selectivity, a directing group is typically placed at a position that allows for the formation of a stable 5- or 6-membered metallacycle intermediate involving the C2-H bond.[10] This pre-organization of the substrate and catalyst dramatically enhances both the rate and selectivity of the reaction at the desired site. Ruthenium-catalyzed reactions, for example, have utilized pyridine and imidazopyridine directing groups for selective ortho-silylation.[14]
Q3: Can I achieve C6 selectivity, and if so, how?
A3: While C2 selectivity is more commonly sought after due to steric control, achieving C6 selectivity is possible, though it often requires a different strategic approach.
-
Directing Group Control: A cleverly positioned directing group can override the inherent steric bias. For example, in 2-pyridone systems, a pyridyl directing group on the nitrogen atom has been shown to direct rhodium-catalyzed C-H activation specifically to the C6 position.[15][16][17]
-
Substrate Control: If the C2 position is blocked with a substituent, the reaction will naturally be directed to the C6 position.
-
Electronic Bias: In some cases, strong electronic effects from substituents on the pyridine ring can make the C6-H bond significantly more reactive than the C2-H bond, although this is less common.
Visualizations and Protocols
Diagram: General Workflow for Optimizing C2/C6 Selectivity
Caption: A logical workflow for troubleshooting and optimizing C2/C6 regioselectivity.
Experimental Protocol: Screening for C2-Selective Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the C2-selective arylation of a generic 2-substituted pyridine.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-substituted pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%) in the chosen solvent.
-
-
Inert Atmosphere:
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) to the vial containing the solid reagents.
-
Add the catalyst/ligand stock solution via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block at the desired temperature (e.g., start at 80 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Analyze the crude reaction mixture by GC-MS or ¹H NMR to determine the conversion and the ratio of C2 to C6 isomers.
-
-
Optimization Matrix:
-
Systematically vary the ligand (e.g., PPh₃ vs. XPhos vs. IPr), the base (K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄), the solvent (Toluene vs. Dioxane vs. DMF), and the temperature (60 °C vs. 80 °C vs. 100 °C) to identify the optimal conditions for C2 selectivity.
-
References
- 1. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RhIII -Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yields in Sonogashira coupling of dibromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions with dibromopyridine substrates. This guide is designed to provide in-depth, actionable advice to overcome common challenges and optimize your reaction outcomes. The inherent electronic properties and coordination potential of the pyridine nucleus can introduce complexities not always encountered with simple aryl halides. This resource addresses these specific issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira coupling with a dibromopyridine is resulting in low to no yield. What are the primary factors I should investigate?
Low conversion in the Sonogashira coupling of dibromopyridines is a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the palladium catalyst are key considerations.[1] A systematic approach to troubleshooting is crucial.
Core Areas for Investigation:
-
Catalyst System Inactivity: The choice of palladium precursor and, more importantly, the ligand is critical. The pyridine nitrogen can coordinate with the palladium center, potentially forming inactive or less active catalytic species.[2]
-
Reaction Conditions: Parameters such as the choice of base, solvent, and temperature are not merely procedural details but have a profound impact on the catalytic cycle.[3]
-
Reagent Quality: The purity of the dibromopyridine, the terminal alkyne, and the anhydrous, deoxygenated nature of the solvents are paramount. Impurities can act as catalyst poisons.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a consistently inert atmosphere (argon or nitrogen) can lead to rapid catalyst decomposition and the promotion of side reactions.[4][5]
Below is a troubleshooting workflow to diagnose and resolve low yield issues:
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
Glaser coupling is the most common side reaction in copper-mediated Sonogashira couplings and is primarily caused by the presence of oxygen.[6][7] This reaction leads to the formation of a 1,3-diyne from two molecules of the terminal alkyne, consuming your starting material and complicating purification.
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents and liquid reagents are thoroughly degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[5]
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[8] Numerous copper-free Sonogashira protocols have been developed and can be highly effective, particularly for aryl bromides.[6][9] These systems often rely on a palladium catalyst and a suitable base.
-
Use of a Co-solvent/Amine: Some protocols suggest that the choice of amine base can influence the rate of homocoupling. For instance, using piperidine or other secondary amines can sometimes mitigate this side reaction.
-
Hydrogen Atmosphere: A less common but effective method is to perform the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon). This has been shown to drastically reduce the formation of homocoupling byproducts.[7]
Q3: How can I achieve selective mono-coupling versus di-coupling on my dibromopyridine?
Achieving selective mono-alkynylation on a di-substituted pyridine can be challenging but is often a key synthetic goal. The relative reactivity of the bromine atoms, which is influenced by their position on the pyridine ring, plays a significant role.
Key Strategies for Selective Mono-Coupling:
-
Stoichiometry Control: The most straightforward approach is to use a slight excess of the dibromopyridine relative to the terminal alkyne (e.g., 1.2-1.5 equivalents of dibromopyridine to 1.0 equivalent of alkyne).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the reaction at the more reactive site and slowing down the second coupling event.[10]
-
Slow Addition: The slow, controlled addition of the terminal alkyne to the reaction mixture via a syringe pump can maintain a low concentration of the alkyne, thereby favoring mono-substitution.[10]
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Bulky ligands can sometimes disfavor the second coupling event due to steric hindrance around the palladium center. Screening different catalyst systems is often beneficial.[10]
-
Exploiting Differential Reactivity: The position of the bromine atoms on the pyridine ring dictates their reactivity. For example, in 2,6-dibromopyridine, the two positions are equivalent. However, in 2,5-dibromopyridine or 3,5-dibromopyridine, the electronic environment of each bromine is different, which can be exploited under carefully controlled conditions to favor mono-substitution.
Q4: My reaction is forming a black precipitate. What is this, and is my reaction failing?
The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition.[4] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.
Causes and Solutions for Palladium Black Formation:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst.
-
Solution: Improve anaerobic techniques.[4]
-
-
High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst, especially over long reaction times.[2]
-
Solution: Attempt the reaction at a lower temperature. If the reaction is sluggish, consider a more active catalyst system that operates at milder temperatures.
-
-
Inappropriate Solvent: The choice of solvent can impact catalyst stability. Some solvents may not effectively stabilize the catalytic species, leading to precipitation.[11]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst and induce decomposition.
-
Solution: Ensure high purity of all starting materials and use freshly distilled, anhydrous solvents.[4]
-
Optimizing Reaction Parameters: A Deeper Dive
Successful Sonogashira coupling of dibromopyridines often hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often the first choice, the unique challenges of pyridine substrates may necessitate more specialized systems.[13][14]
| Parameter | Recommendation & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like PdCl₂(PPh₃)₂ are common starting points.[13][15] The choice often depends on the ligand used. |
| Ligands | For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands can be highly effective.[14] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step and stabilize the active catalyst. |
| Catalyst Loading | Typically ranges from 0.5 to 5 mol%.[16] It's advisable to start with a lower loading and increase only if the reaction is slow, as higher loadings can sometimes lead to more side products. |
| Copper Co-catalyst | If used, CuI is the standard choice, typically at 1-5 mol%.[16] Ensure it is fresh, as it can degrade over time.[4] For copper-free variants, this component is omitted. |
Base and Solvent Systems
The base and solvent work in concert to facilitate the catalytic cycle. The base is required for the deprotonation of the terminal alkyne, while the solvent must solubilize all components and stabilize the catalytic intermediates.[12][14]
| Parameter | Recommendation & Rationale |
| Base | An amine base is typically required.[4] Triethylamine (Et₃N) and diisopropylamine (DIPA) are very common.[4] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free protocols. The choice can significantly impact the reaction rate and should be optimized. |
| Solvent | Polar aprotic solvents like DMF, THF, or dioxane are frequently used.[11] In some cases, the amine base (e.g., Et₃N) can also serve as the solvent. The solvent must be able to dissolve the starting materials, base, and catalytic species.[12] |
The interplay between these components is critical, as illustrated in the catalytic cycle below.
Caption: The interconnected catalytic cycles of the copper-catalyzed Sonogashira reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling of a Dibromopyridine
This is a generalized procedure and requires optimization for specific substrates and desired outcomes (mono- vs. di-coupling).
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibromopyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%) under a positive pressure of argon or nitrogen.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.0-2.2 equiv., depending on the desired product) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[2] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the amine salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
By systematically addressing these common issues and carefully optimizing the reaction parameters, researchers can significantly improve the yields and reliability of Sonogashira couplings with challenging dibromopyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.lucp.net [books.lucp.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Recrystallization of (2,6-Dibromopyridin-4-yl)methanol Derivatives
Welcome to the technical support center for the purification of (2,6-Dibromopyridin-4-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for challenges encountered during the recrystallization process. Here, we will explore the underlying principles of solvent selection and provide systematic troubleshooting strategies to ensure the successful purification of your target compounds.
Understanding the Molecule: this compound
Before delving into recrystallization techniques, it is crucial to understand the physicochemical properties of the parent compound, this compound.
-
Structure: The molecule contains a pyridine ring, a polar heterocyclic aromatic system. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Substituents: It is substituted with two bromine atoms and a hydroxymethyl group (-CH₂OH). The bromine atoms are electron-withdrawing and increase the molecule's molecular weight and hydrophobicity. The hydroxymethyl group is polar and capable of hydrogen bonding, both as a donor and an acceptor.
-
Overall Polarity: The combination of the polar pyridine ring and hydroxymethyl group, along with the less polar bromo-substituents, gives the molecule a moderate overall polarity. This duality is key to selecting an appropriate recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent?
The foundational principle of solvent selection is "like dissolves like".[1] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. For this compound derivatives, which have both polar and non-polar characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.
Q2: What makes a solvent "good" for recrystallization?
An ideal recrystallization solvent should exhibit the following properties[2]:
-
High solubility at high temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent.
-
Does not react with the compound: The solvent must be chemically inert towards your derivative.
-
Boiling point considerations: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out".
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Q3: How do I perform a quick solvent screen?
A small-scale solvent screen is a practical first step.[2]
-
Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., 0.5 mL) dropwise at room temperature. Observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[2]
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which your compound dissolves when hot but crystallizes upon cooling.
Q4: When should I consider using a mixed solvent system?
A mixed solvent system is useful when no single solvent meets all the criteria for a good recrystallization solvent.[3] This typically involves a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent"). Common pairs include ethanol/water, ethyl acetate/heptane, and dichloromethane/hexane.[2][4]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound derivatives and provides systematic solutions.
Problem 1: The compound "oils out" instead of crystallizing.
Cause: This phenomenon occurs when the solid melts in the hot solvent and comes out of the solution as a liquid (an oil) upon cooling because the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is common for compounds with lower melting points or when using a solvent system where the compound's solubility is very high.
Solutions:
-
Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to fully dissolve the oil, then allow it to cool slowly.[5][6] A more dilute solution will become saturated at a lower temperature.
-
Lower the cooling temperature slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also promote slower cooling.[7]
-
Change the solvent: Select a solvent with a lower boiling point.
-
For mixed solvent systems: Add more of the "good" solvent to the hot solution before cooling.
Problem 2: No crystals form upon cooling.
Cause: This is a common issue that can arise from several factors.
Solutions:
-
Too much solvent: You may have used an excessive amount of solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[6][7]
-
Remedy: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[5]
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility, but crystal nucleation has not yet occurred.[6]
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[5][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[6] This provides a template for further crystal growth.
-
-
-
Cooling is not sufficient: Ensure the solution has been cooled for an adequate amount of time, potentially in an ice-salt bath for lower temperatures.
Problem 3: The crystals are colored or appear impure.
Cause: Colored impurities may be present in the crude material and co-crystallize with your product.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield. Do not add charcoal to a boiling solution, as it can cause vigorous bumping.
-
-
Hot Filtration: Perform a hot filtration of the solution after the charcoal treatment to remove the charcoal and any insoluble impurities.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
Problem 4: Premature crystallization occurs during hot filtration.
Cause: The solution cools slightly as it passes through the funnel and filter paper, causing the product to crystallize prematurely and clog the filter.[5]
Solutions:
-
Use a pre-heated funnel: Place the funnel in an oven or heat it with a heat gun before use.
-
Use a fluted filter paper: This increases the surface area for filtration and speeds up the process.
-
Keep the solution hot: Ensure the solution is at or near its boiling point just before filtration.
-
Add a slight excess of solvent: A slightly more dilute solution is less likely to crystallize prematurely.[5] The excess solvent can be evaporated after filtration.
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting common recrystallization problems.
Experimental Protocol: A General Guideline
This protocol provides a general step-by-step methodology for the recrystallization of this compound derivatives.
Solvent Selection Summary Table
Based on the polarity of this compound, the following solvents and solvent systems are good starting points for screening.
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Good for moderately polar compounds; often used with water. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for a range of polarities. |
| Toluene | Non-polar | 111 | Can be effective for less polar derivatives. |
| Heptane/Ethyl Acetate | Mixed | Variable | A common mixed system for fine-tuning polarity. |
| Ethanol/Water | Mixed | Variable | A classic mixed system for polar compounds.[2] |
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound derivative in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the hot solvent in small portions until the solid completely dissolves.[9] Avoid adding a large excess of solvent to maximize the yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the mixture back to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for a typical recrystallization experiment.
References
- 1. quora.com [quora.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal in (2,6-Dibromopyyridin-4-yl)methanol Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical, yet often challenging, step of removing residual metal catalysts from the synthesis of (2,6-Dibromopyridin-4-yl)methanol. As a key building block in pharmaceutical development, the purity of this compound is paramount. This guide provides in-depth, troubleshooting-oriented answers to common issues, explaining the causality behind experimental choices to ensure you can design a robust, self-validating purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound product so critical?
Residual transition metals, most commonly palladium (Pd) from cross-coupling reactions used in the synthesis of precursors, are a major concern for several reasons[1][2]:
-
Toxicity and Regulatory Limits: Palladium and other heavy metals are toxic. Regulatory bodies like the International Council for Harmonisation (ICH) and the FDA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][3] For palladium, a common limit is in the low parts-per-million (ppm) range.[3]
-
Downstream Reaction Interference: Residual catalysts can poison catalysts used in subsequent synthetic steps (e.g., hydrogenation catalysts like Pd/C) or interfere with reaction mechanisms, leading to lower yields, unexpected side products, and failed reactions.[1]
-
Assay Interference: Trace metals can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data during drug discovery.
Q2: I've completed my reaction. How do I know how much catalyst impurity is present?
Visual inspection is not sufficient. A seemingly clear, colorless solution can still contain unacceptable levels of dissolved palladium.[4] Quantitative analysis is essential.
The gold standard for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[5][6][7] This technique offers extremely high sensitivity (detecting levels down to parts-per-billion) and is the preferred method for final product validation.[3][6][7] While highly effective, ICP-MS requires expensive instrumentation and complex sample preparation.[6] For in-process checks or initial screening of purification methods, qualitative or semi-quantitative methods, such as catalysis-based fluorometric assays, can provide rapid feedback.[3][7]
Q3: My product is a pyridine derivative. Are there special considerations for catalyst removal?
Yes. The basic nitrogen atom in the pyridine ring of this compound can coordinate with residual palladium species. This interaction can make the metal more soluble in the organic phase and more challenging to remove via simple aqueous washes. Therefore, standard acidic washes, often used to remove basic impurities, must be used cautiously as they will protonate your product, potentially moving it into the aqueous layer.[8][9] Purification strategies must be chosen to effectively break this coordination or capture the metal complex.
Troubleshooting Guide: High Levels of Residual Palladium Detected
This section provides a systematic approach to selecting and implementing a purification strategy when you detect unacceptable levels of palladium in your crude this compound product.
Workflow: Selecting a Purification Strategy
The choice of purification method is system-dependent and can be influenced by the reaction scale, solvent, and the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[1] The following decision tree illustrates a logical approach to selecting the right strategy.
Caption: Decision tree for selecting a palladium removal strategy.
In-Depth Purification Protocols & Mechanisms
Below are detailed protocols for the most common and effective methods for removing palladium from organic reaction mixtures.
Method 1: Solid-Supported Metal Scavengers
Principle: Metal scavengers are solid supports (typically silica or polystyrene resin) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[10][11] The crude product solution is mixed with the scavenger, which chelates the palladium. The scavenger, now containing the bound metal, is then easily removed by simple filtration, leaving a purified product solution.[10][12] This method is highly selective and often results in very low residual metal levels with minimal product loss.[5]
Experimental Protocol (Batch Mode):
-
Dissolve Crude Product: Dissolve your crude this compound in a suitable organic solvent (e.g., THF, EtOAc, DCM).
-
Select Scavenger: Choose a scavenger based on the likely palladium species. Thiol-functionalized scavengers (e.g., Si-Thiol, MP-TMT) are highly effective for a broad range of palladium species.[1][10]
-
Add Scavenger: Add the scavenger resin to the solution. A typical starting point is 3-5 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[10][11]
-
Agitate: Stir the mixture at room temperature for 4 to 16 hours.[11] The reaction time can be optimized by taking small aliquots for analysis.
-
Filter: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.[13]
-
Wash: Wash the collected resin with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
Method 2: Activated Carbon Treatment
Principle: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb palladium species from solution through a process called physisorption.[1] It is a cost-effective and scalable method, making it attractive for larger-scale syntheses.[1][14] However, it can sometimes be less selective and may also adsorb the desired product, leading to yield loss.[1]
Experimental Protocol:
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene).
-
Add Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical loading is 10-25 wt% relative to the crude product mass.[1]
-
Heat and Agitate: Heat the mixture (e.g., to 45-50 °C) and stir for several hours (e.g., 2-18 hours).[1] The optimal time and temperature should be determined experimentally.
-
Hot Filtration: While warm, carefully filter the mixture through a pad of Celite® to remove the carbon. Hot filtration is often necessary to prevent the product from crystallizing on the filter.
-
Wash and Concentrate: Wash the carbon cake with hot solvent, combine the filtrates, and concentrate under reduced pressure.
Method 3: Column Chromatography
Principle: Standard silica gel column chromatography is a fundamental purification technique that can effectively remove palladium impurities.[13] Palladium species often bind strongly to silica, eluting much more slowly than the desired organic product. For particularly stubborn cases, adding a small amount of a scavenger to the crude material before loading it onto the column can further enhance removal. Studies have shown that chromatography followed by a scavenging step is highly effective, reliably reducing palladium to sub-100 ppm levels.[5][7]
Experimental Protocol:
-
Pre-adsorption (Optional): Dissolve the crude product in a minimal amount of solvent. Add a small amount of a scavenger (e.g., silica-thiol) or even just silica gel and stir for 30 minutes.
-
Column Packing: Pack a silica gel column with an appropriate solvent system (eluent). Due to the basic nature of the pyridine ring, tailing can be an issue. Adding a small amount (0.1-1%) of a base like triethylamine to the eluent can often mitigate this problem.[15]
-
Loading and Elution: Load the crude material (with or without pre-adsorbed scavenger) onto the column and elute with the chosen solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Comparison of Purification Methods
The table below summarizes the advantages and disadvantages of each method to aid in selection.
| Method | Efficiency | Selectivity | Scalability | Cost | Key Consideration |
| Scavenger Resins | Very High (<10 ppm often achievable)[4][10] | High | Good | Moderate to High | Highly effective; cost of resin is the main factor. |
| Activated Carbon | Good to Very High (<5 ppm achievable) | Moderate | Excellent | Low | Risk of product loss via adsorption; cost-effective for large scale.[1] |
| Chromatography | Moderate to High | High | Limited | Moderate | Can remove other impurities simultaneously; may require optimization to prevent tailing.[13] |
| Extraction/Wash | Low to Moderate | Low | Excellent | Low | Generally inefficient for removing tightly bound Pd from pyridine compounds.[13] |
Final Verification: Sample Prep for ICP-MS
After purification, you must confirm the final palladium concentration.
Protocol:
-
Accurately weigh 10-20 mg of your final, dried this compound product into a specialized digestion vessel.[7]
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Digest the sample using a microwave digestion system or by heating in a water bath until the organic matrix is destroyed and the sample is fully dissolved.
-
Carefully dilute the digested sample to a precise final volume with deionized water.
-
Submit the sample for analysis by ICP-MS.
By following this structured approach—identifying the problem, understanding the underlying chemistry, selecting an appropriate strategy, and verifying the result—researchers can confidently and efficiently produce high-purity this compound, suitable for the exacting standards of pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. arborassays.com [arborassays.com]
- 4. sopachem.com [sopachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. spinchem.com [spinchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring (2,6-Dibromopyridin-4-yl)methanol Reactions via TLC
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the reaction progress of (2,6-Dibromopyridin-4-yl)methanol. The guidance provided herein is grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and reliable results.
Introduction: The Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness in monitoring reaction progress.[1][2] By separating components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent), TLC provides a rapid qualitative assessment of the consumption of starting materials and the formation of products.[1] For a compound like this compound, which contains a polar alcohol group and a basic pyridine ring, specific challenges can arise during TLC analysis. This guide aims to address these challenges proactively.
Hypothetical Reaction: Oxidation of this compound
To provide a practical context for this guide, we will consider a common transformation of a primary alcohol: its oxidation to the corresponding aldehyde, (2,6-Dibromopyridin-4-carbaldehyde).
This compound (Starting Material - SM) is a relatively polar molecule due to the hydroxyl group capable of hydrogen bonding.
(2,6-Dibromopyridin-4-carbaldehyde) (Product - P) is generally less polar than the corresponding alcohol because the aldehyde group is a weaker hydrogen bond acceptor.
This difference in polarity is the basis for their separation on a polar stationary phase like silica gel. On a TLC plate, the less polar product will travel further up the plate (higher Rf value) than the more polar starting material (lower Rf value).[3]
Troubleshooting Guide
This section addresses common issues encountered when performing TLC on reactions involving this compound and its derivatives.
Problem 1: Streaking or Tailing of Spots
Q: My spots are elongated and "streak" up the TLC plate instead of being compact and round. What's causing this and how can I fix it?
A: Spot streaking is a frequent issue, especially with basic compounds like pyridines on an acidic silica gel stationary phase.[4]
Probable Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and streak as it moves up the plate.[5][7]
-
High Polarity of the Compound: Very polar compounds may streak because they have a very strong affinity for the stationary phase.
-
Solution: Increase the polarity of your mobile phase to encourage the compound to move further up the plate. A more polar solvent will better compete for the binding sites on the silica gel.[5]
-
-
High Boiling Point Solvents in the Reaction Mixture: Solvents like DMF, DMSO, or pyridine itself in your reaction mixture can interfere with the TLC development, causing streaking.[4]
-
Solution: After spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes to remove any residual high-boiling solvent before developing it in the TLC chamber.[4]
-
Problem 2: Poor Separation of Spots (Similar Rf Values)
Q: My starting material and product spots are too close together on the TLC plate. How can I improve the separation?
A: Achieving good separation is critical for accurately judging the progress of a reaction.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluting solvent may not be optimal for the separation of your compounds.
-
Solution: The key is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35, and it is well-separated from other spots.[8] You will need to systematically vary the composition of your mobile phase. Start with a common mixture like ethyl acetate/hexanes. If the spots are too high (high Rf), decrease the polarity by increasing the proportion of hexanes. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.[2][8] Trying different solvent combinations (e.g., dichloromethane/methanol, ether/hexanes) can also be effective as different solvents can offer different selectivities.[9]
-
-
Using a Co-spot: It can sometimes be difficult to distinguish between the starting material and the product if their Rf values are very close.
-
Solution: Use a co-spot. On your TLC plate, have three lanes: one for your starting material, one for your reaction mixture, and a third lane where you spot both the starting material and the reaction mixture on top of each other (the co-spot). If the reaction is complete, the co-spot will show two distinct spots. If the reaction is incomplete, the starting material spot in the co-spot lane will merge with the starting material spot in the reaction mixture lane.[4]
-
Problem 3: Spots are Not Visible
Q: I've run my TLC, but I can't see any spots. What should I do?
A: This is a common issue that can be resolved by checking a few things.
Probable Causes & Solutions:
-
Compound is Not UV-Active: this compound and its derivatives are aromatic and should be visible under a UV lamp (254 nm).[5] However, if for some reason they are not, or if you are looking for non-UV active byproducts, you will need to use a chemical stain.
-
Solution: Use a general-purpose chemical stain. Some good options include:
-
Potassium Permanganate (KMnO4) stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[5]
-
p-Anisaldehyde stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[3][10]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots.[5][11]
-
-
-
Sample is Too Dilute: The concentration of your compound on the TLC plate may be too low to be detected.[5][7]
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A1: A good starting point for a compound of moderate polarity is a mixture of a non-polar solvent and a polar solvent. For this compound, a 1:1 mixture of hexanes and ethyl acetate is a reasonable starting point.[6] From there, you can adjust the ratio to achieve the desired Rf value. Given the presence of the polar alcohol and the basic pyridine, you might find that a slightly more polar system is needed. You could also try a dichloromethane/methanol system, starting with a low percentage of methanol (e.g., 2-5%) and increasing it as needed.[12]
Q2: How do I calculate the Rf value and what does it tell me?
A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a measure of a compound's polarity in a given solvent system. A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound.[2] For reaction monitoring, the disappearance of the spot corresponding to the starting material's Rf and the appearance of a new spot with a different Rf indicates that the reaction is proceeding.
Q3: My compound seems to be decomposing on the silica gel plate. How can I confirm this and what can I do about it?
A3: Some compounds are sensitive to the acidic nature of silica gel.[1] To check for decomposition, you can run a 2D TLC.[4]
-
2D TLC Protocol:
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, all the spots will lie on the diagonal. If you see spots that are not on the diagonal, it indicates that your compound has decomposed.[4]
If decomposition is an issue, you can try using a less acidic stationary phase, such as neutral alumina plates, or deactivating the silica gel by adding triethylamine to the eluent.[1]
Q4: Can I use TLC to determine if my reaction has gone to completion?
A4: Yes, that is one of the primary uses of TLC in synthetic chemistry.[1] By spotting the starting material, the reaction mixture, and a co-spot on the same plate, you can visually track the disappearance of the starting material and the appearance of the product. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Experimental Protocols & Data
Step-by-Step TLC Protocol
-
Preparation of the TLC Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, and cover the chamber.[6]
-
Preparation of the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material (SM), reaction mixture (Rxn), and co-spot (Co).
-
Spotting the Plate: Using a capillary tube, spot a small amount of your diluted samples onto the corresponding marks on the baseline. Ensure the spots are small and concentrated.[13]
-
Developing the Plate: Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate by capillary action.[1]
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[11] If necessary, use a chemical stain for further visualization.[11]
-
Analysis: Calculate the Rf values for each spot and assess the progress of your reaction.
Table of Solvent Systems for Pyridine Derivatives
| Solvent System Components | Ratio (v/v) | Polarity | Notes |
| Hexanes:Ethyl Acetate | 1:1 to 1:4 | Increasing | A good starting point for many compounds of intermediate polarity.[8] |
| Dichloromethane:Methanol | 98:2 to 90:10 | Increasing | Effective for more polar compounds.[12] |
| Dichloromethane:Methanol with 1% NH4OH | 95:5 | Polar, Basic | The added base helps to prevent tailing of basic pyridine compounds.[12] |
| Toluene:Acetone:Formic Acid | 4.5:4.5:1 | Polar, Acidic | Can be useful for separating certain types of compounds, but the acid may interact with basic pyridines. |
Visualization of Logical Relationships
TLC Troubleshooting Workflow
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Home Page [chem.ualberta.ca]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. youtube.com [youtube.com]
- 11. 2,6-Dibromopyridine | 626-05-1 | FD02560 | Biosynth [biosynth.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of (2,6-Dibromopyridin-4-yl)methanol Under Thermal Stress
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2,6-Dibromopyridin-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that managing the stability of this reagent under thermal conditions is a common challenge. This guide provides in-depth, experience-driven answers to frequently encountered issues, focusing on the causal mechanisms and offering robust, validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown upon heating, and my yield is significantly lower than expected. What are the likely causes?
This is a classic symptom of thermal decomposition. This compound, while a valuable synthetic intermediate, is susceptible to several degradation pathways at elevated temperatures. The discoloration suggests the formation of polymeric or charred materials, resulting from a cascade of reactions.
The primary culprits are typically one or more of the following:
-
Oxidation: The hydroxymethyl group is benzylic-like and prone to oxidation to form (2,6-dibromopyridine-4-carbaldehyde), which can be further oxidized or undergo other reactions.[1] This is often accelerated by trace atmospheric oxygen.
-
Dehalogenation: One or both bromine atoms can be removed, especially in the presence of certain catalysts (e.g., Palladium or Copper) and bases, leading to a mixture of brominated and non-brominated pyridines.[2][3]
-
Intermolecular Condensation: Two molecules can react to form an ether, eliminating water. This process is acid- or base-catalyzed and is accelerated by heat.
Understanding these pathways is the first step toward prevention.
Q2: What are the primary decomposition pathways I should be aware of when heating this compound?
Based on the structure, there are three principal decomposition routes that can occur, often concurrently. Minimizing the reaction temperature and time, along with careful control of the reaction atmosphere, are universal strategies to mitigate all three.
Caption: Potential decomposition pathways for this compound under thermal stress.
Q3: How can I prevent the oxidation of the hydroxymethyl group during a high-temperature reaction?
Oxidation is one of the most common and easily preventable side reactions. The following two-pronged approach is highly effective:
-
Atmosphere Control: Rigorously exclude oxygen from your reaction. Standard laboratory techniques are usually sufficient.
-
Inert Gas Blanket: Always run reactions under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).
-
Solvent Degassing: Before use, degas high-boiling solvents (e.g., DMF, DMSO, Dioxane) by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Protecting the Hydroxyl Group: If atmospheric control is insufficient or the reaction conditions are particularly harsh, the most robust solution is to temporarily "cap" or protect the hydroxyl group. The silyl ether tert-butyldimethylsilyl (TBDMS) is an excellent choice as it is stable to many cross-coupling conditions and can be easily removed later.
Q4: What is the best strategy for protecting the hydroxymethyl group, and how do I do it?
For thermal stability, especially in the context of subsequent cross-coupling reactions, converting the alcohol to a silyl ether is a field-proven strategy. Other options exist, but the TBDMS group offers a superb balance of stability and ease of removal.
| Protecting Group | Key Advantages | Common Cleavage Conditions |
| TBDMS | High thermal stability; Stable to many organometallic reagents and bases. | Fluoride sources (e.g., TBAF), or acidic conditions. |
| Benzyl (Bn) | Very stable to acidic and basic conditions. | Hydrogenolysis (e.g., H₂, Pd/C). Not suitable if subsequent reactions use Palladium. |
| Thermolabile Groups (TPGs) | Removed by controlled heating, avoiding chemical reagents.[4] | Specific temperature increase, often pH or solvent dependent.[5][6] |
Experimental Protocol: TBDMS Protection of this compound
This protocol provides a reliable method for protecting the hydroxyl group, significantly enhancing the thermal stability of the molecule.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Thermolabile protecting groups - Wikipedia [en.wikipedia.org]
- 5. 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of (2,6-Dibromopyridin-4-yl)methanol
Welcome to the technical support center for the synthesis of (2,6-Dibromopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Low Yield in the Oxidation of 2,6-Dibromo-4-methylpyridine
Question: We are experiencing significantly lower than expected yields during the initial oxidation of 2,6-dibromo-4-methylpyridine to 2,6-dibromopyridine-4-carbaldehyde. What are the likely causes and how can we optimize this step?
Answer: Low yields in the oxidation of the methyl group on the pyridine ring are a frequent challenge, often stemming from incomplete reaction, over-oxidation to the carboxylic acid, or degradation of the starting material or product.
Core Causality: The electron-withdrawing nature of the two bromine atoms and the pyridine nitrogen deactivates the ring, making the methyl group less susceptible to oxidation compared to simpler methylarenes. The choice of oxidant and reaction conditions are therefore critical to achieving a high yield of the desired aldehyde.
Troubleshooting Protocol:
-
Reagent Selection and Stoichiometry:
-
Manganese Dioxide (MnO₂): This is a common and effective oxidant for this transformation. Ensure the MnO₂ is activated and used in sufficient excess (typically 5-10 equivalents). The reactivity of MnO₂ can vary between suppliers and batches; it is advisable to test a small sample first.
-
Selenium Dioxide (SeO₂): Another viable option, though concerns about its toxicity necessitate careful handling. Stoichiometry is critical, as excess SeO₂ can lead to byproducts.
-
Potassium Permanganate (KMnO₄): While a powerful oxidant, it can easily lead to over-oxidation to the carboxylic acid. If using KMnO₄, carefully control the temperature (low temperature is preferred) and stoichiometry.
-
-
Solvent and Temperature Control:
-
Solvent Choice: A non-polar, high-boiling solvent such as dioxane, toluene, or a chlorinated solvent (e.g., dichlorobenzene) is often preferred for MnO₂ oxidations to facilitate the removal of water formed during the reaction.
-
Temperature Management: The reaction temperature should be carefully optimized. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. Insufficient temperature will lead to a sluggish reaction, while excessive heat can promote byproduct formation. For scale-up, effective heat management is crucial to prevent hotspots that can accelerate catalyst degradation.[1]
-
-
Reaction Monitoring and Work-up:
-
Close Monitoring: Track the disappearance of the starting material and the appearance of the aldehyde. Once the starting material is consumed, or the ratio of product to starting material plateaus, the reaction should be stopped to prevent further oxidation.
-
Work-up Procedure: After the reaction, the solid oxidant (e.g., MnO₂) must be thoroughly removed by filtration. Washing the filter cake with a suitable solvent (e.g., hot toluene or dichloromethane) is essential to recover all the product.
-
| Parameter | Recommended Condition | Rationale |
| Oxidant | Activated MnO₂ (5-10 eq.) | Good selectivity for the aldehyde, relatively safe. |
| Solvent | Dioxane or Toluene | High boiling point, azeotropically removes water. |
| Temperature | 80-120 °C (optimize) | Balances reaction rate and prevention of byproducts. |
| Monitoring | TLC, GC-MS | Prevents over-oxidation and ensures complete reaction. |
Issue 2: Incomplete Reduction of 2,6-Dibromopyridine-4-carbaldehyde
Question: Our reduction of 2,6-dibromopyridine-4-carbaldehyde to this compound is stalling, leaving a significant amount of unreacted aldehyde. How can we drive this reaction to completion?
Answer: Incomplete reduction is typically due to an insufficiently reactive reducing agent, poor reagent solubility, or deactivation of the reagent.
Core Causality: The aldehyde group on the electron-deficient pyridine ring is readily reducible. However, practical issues such as the quality of the reducing agent and the reaction setup can hinder the process.
Troubleshooting Protocol:
-
Choice and Quality of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is the most common and cost-effective reagent for this reduction. Ensure you are using fresh, high-quality NaBH₄, as it can degrade upon storage, especially in the presence of moisture.
-
Lithium Aluminum Hydride (LAH): While highly effective, LAH is a much stronger and more hazardous reducing agent. Its use is generally not necessary for this transformation and adds complexity to the work-up.
-
-
Solvent System and Temperature:
-
Solvent: A protic solvent like methanol or ethanol is ideal for NaBH₄ reductions. The aldehyde should be fully dissolved before the addition of the reducing agent.
-
Temperature: The reaction is typically run at a low temperature (0 °C to room temperature) to control the reaction rate and minimize potential side reactions.
-
-
Procedural Optimization:
-
Incremental Addition: Add the NaBH₄ portion-wise to the solution of the aldehyde. This helps to control the exotherm and maintain a steady reaction rate.
-
pH Adjustment: The reaction is typically run under neutral or slightly basic conditions.
-
Monitoring: Use TLC to monitor the disappearance of the aldehyde spot. If the reaction stalls, a small additional portion of NaBH₄ can be added.
-
Issue 3: Formation of Impurities During Synthesis and Scale-Up
Question: We are observing several impurities in our final product. What are the likely side reactions, and how can we minimize them?
Answer: Impurity formation can occur at various stages of the synthesis. Identifying the structure of the impurities is key to diagnosing the problem.
Common Impurities and Their Origins:
-
2,6-Dibromo-4-pyridylcarboxylic Acid: This results from the over-oxidation of 2,6-dibromo-4-methylpyridine or 2,6-dibromopyridine-4-carbaldehyde.
-
Mitigation: Careful control of oxidant stoichiometry and reaction time during the oxidation step is crucial.[2]
-
-
Unreacted Starting Materials: Incomplete oxidation or reduction will lead to the presence of 2,6-dibromo-4-methylpyridine or 2,6-dibromopyridine-4-carbaldehyde in the final product.
-
Mitigation: Ensure reactions go to completion by optimizing conditions and using appropriate monitoring techniques.
-
-
Debrominated Species: Under certain reductive conditions or in the presence of specific catalysts, one or both bromine atoms can be removed.
-
Mitigation: Use mild reducing agents like NaBH₄ and avoid harsh conditions or catalysts that can promote hydrodebromination.
-
Workflow for Minimizing Impurities:
Caption: Workflow for minimizing impurities in the synthesis.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
1. What is the recommended purification method for this compound on a large scale?
For large-scale purification, recrystallization is often more practical and cost-effective than column chromatography. A suitable solvent system should be determined on a small scale first. Common solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
2. How should this compound and its intermediates be stored?
-
This compound: This compound should be stored in a cool, dry place, away from light and oxidizing agents.[3] It is a solid at room temperature.
-
2,6-Dibromo-4-methylpyridine: Store in a well-ventilated, dry area.
-
2,6-Dibromopyridine-4-carbaldehyde: This intermediate can be sensitive to air and light. It is best stored under an inert atmosphere (nitrogen or argon) in a cool, dark location.
3. Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes, several safety considerations are paramount:
-
Toxicity: The intermediates and the final product should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. The starting material, 2,6-dibromo-4-methylpyridine, and the final product are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]
-
Reagent Handling: Be cautious when handling strong oxidizing and reducing agents. Sodium borohydride reacts with water to produce flammable hydrogen gas.
-
Exothermic Reactions: Both the oxidation and reduction steps can be exothermic. During scale-up, ensure adequate cooling capacity and add reagents portion-wise to control the temperature.
4. Can a Grignard reaction be used as an alternative synthetic route?
A Grignard-based route is theoretically possible but presents significant challenges. For instance, forming a Grignard reagent from 2,6-dibromo-4-halopyridine and then reacting it with a formaldehyde equivalent (like paraformaldehyde) could be explored. However, the stability of the Grignard reagent can be an issue, and side reactions are common.[6][7] The oxidation/reduction pathway is generally more reliable and higher yielding for this specific molecule.
5. What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of both the oxidation and reduction steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for determining the final purity of the product with high accuracy.
III. References
-
Wei, K., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. --INVALID-LINK--
-
ResearchGate. Various routes for the synthesis of functionalized pyridines. --INVALID-LINK--
-
PubMed. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. --INVALID-LINK--
-
National Institutes of Health. Functionalization of Pyridines at the C4 Position via Metalation and Capture. --INVALID-LINK--
-
Semantic Scholar. Regioselective synthesis of 4-functionalized pyridines. --INVALID-LINK--
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. --INVALID-LINK--
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
PubChem. 2,6-Dibromo-4-methylpyridine. --INVALID-LINK--
-
National Institutes of Health. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. --INVALID-LINK--
-
N-bromo succinimide. A convenient method for the oxidation of Hantzsch 1,4-dihydropyridines with N-bromo succinimide. --INVALID-LINK--
-
PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. --INVALID-LINK--
-
Matrix Fine Chemicals. This compound | CAS 223463-02-3. --INVALID-LINK--
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. --INVALID-LINK--
-
UCHEM. 2,6-Dibromo-4-methylpyridine CAS: 73112-16-0. --INVALID-LINK--
-
Matrix Fine Chemicals. 2,6-DIBROMOPYRIDINE-4-CARBALDEHYDE | CAS 316800-46-1. --INVALID-LINK--
-
BLDpharm. This compound. --INVALID-LINK--
-
ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. --INVALID-LINK--
-
J. Podlech. Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. --INVALID-LINK--
-
Aribo Biotechnology. This compound. --INVALID-LINK--
-
ChemicalBook. 2,6-Dibromopyridine-3-carboxaldehyde | 55304-83-1. --INVALID-LINK--
-
Arkat USA. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. --INVALID-LINK--
-
Sigma-Aldrich. (3,6-Dibromopyridin-2-yl)methanol. --INVALID-LINK--
-
Google Patents. Oxidation of methyl-pyridines. --INVALID-LINK--
-
Sigma-Aldrich. 2,6-Dibromopyridine 98 626-05-1. --INVALID-LINK--
-
PubChem. 4-Bromopyridine-2-carbaldehyde. --INVALID-LINK--
-
ACS Publications. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. --INVALID-LINK--
-
AKSci. This compound. --INVALID-LINK--
-
Aladdin. This compound. --INVALID-LINK--
-
ResearchGate. (2025). Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid–liquid biphasic microreaction system. --INVALID-LINK--
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. --INVALID-LINK--
-
PubChem. 2,6-Dibromopyridin-4-amine. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 223463-02-3 [sigmaaldrich.com]
- 4. 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 223463-02-3 this compound AKSci J57630 [aksci.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of (2,6-Dibromopyridin-4-yl)methanol: An In-Depth 1H NMR Interpretation and Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a detailed technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2,6-Dibromopyridin-4-yl)methanol. In the absence of a publicly available, experimentally verified spectrum with full spectral data for this specific molecule, this guide will present a predicted 1H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds.
This guide will not only delve into the intricacies of interpreting the predicted 1H NMR spectrum but will also objectively compare the utility of NMR spectroscopy with other common analytical techniques for the structural elucidation of this and similar molecules. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a trusted resource for laboratory professionals.
The Molecule in Focus: this compound
This compound (CAS No: 223463-02-3) is a substituted pyridine derivative. The pyridine ring is a key structural motif in many pharmaceuticals and agrochemicals. The bromine and methanol substituents on the pyridine ring are expected to significantly influence the electronic environment of the protons, leading to a characteristic 1H NMR spectrum.
Part 1: Deconstructing the Predicted 1H NMR Spectrum
A 1H NMR spectrum provides four key pieces of information for structural elucidation: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J)[1]. Based on the structure of this compound, we can predict the signals for its distinct proton environments.
Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Pyridine-H (H-3, H-5) | 7.5 - 7.8 | Singlet (s) | N/A | 2H |
| Methylene-H (-CH2-) | 4.6 - 4.8 | Doublet (d) | ~5-7 | 2H |
| Hydroxyl-H (-OH) | Variable (typically 2-6) | Triplet (t) | ~5-7 | 1H |
Note: The multiplicity and chemical shift of the -OH proton are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[2][3].
In-Depth Interpretation of Predicted Signals:
-
Pyridine Protons (H-3, H-5):
-
Chemical Shift (δ): The two equivalent protons on the pyridine ring (at positions 3 and 5) are expected to appear in the aromatic region of the spectrum, typically between 7.5 and 7.8 ppm. The electron-withdrawing effect of the two bromine atoms and the nitrogen atom in the pyridine ring deshields these protons, causing them to resonate at a relatively high chemical shift[4][5]. In the parent compound, 2,6-dibromopyridine, the proton at the 4-position appears as a triplet at approximately 7.4 ppm, and the protons at the 3 and 5 positions appear as a doublet at around 7.2 ppm[6][7][8]. The introduction of the methanol group at the 4-position will further influence the electronic environment.
-
Multiplicity: Due to the symmetry of the molecule, the protons at the C-3 and C-5 positions are chemically equivalent. They do not have any adjacent protons to couple with, hence they are predicted to appear as a singlet.
-
-
Methylene Protons (-CH2-):
-
Chemical Shift (δ): These protons are in a benzylic-like position, attached to a carbon that is bonded to the aromatic pyridine ring. This proximity to the ring system causes a downfield shift, placing their signal in the range of 4.6 - 4.8 ppm[9][10].
-
Multiplicity: The methylene protons are adjacent to the hydroxyl proton. Therefore, they are expected to be split into a doublet by the -OH proton, provided that the rate of proton exchange on the hydroxyl group is slow enough for coupling to be observed[1].
-
-
Hydroxyl Proton (-OH):
-
Chemical Shift (δ): The chemical shift of the hydroxyl proton is highly variable and can appear over a wide range (typically 2-6 ppm)[2][3]. Its exact position is sensitive to factors like solvent, temperature, and concentration, which affect hydrogen bonding[11][12].
-
Multiplicity: The hydroxyl proton is adjacent to the two equivalent methylene protons. It is therefore expected to be split into a triplet[13]. The observation of this coupling is often dependent on the solvent used. In solvents like dimethyl sulfoxide (DMSO-d6), which can form strong hydrogen bonds, this coupling is more likely to be resolved. In contrast, in solvents like deuterated chloroform (CDCl3), rapid exchange of the hydroxyl proton can lead to a broad singlet[2].
-
Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare 1H NMR with Mass Spectrometry and Infrared (IR) Spectroscopy for the characterization of this compound.
| Feature | 1H NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed information about the chemical environment, connectivity, and number of different types of protons. | Provides the molecular weight and fragmentation pattern of the molecule. | Identifies the functional groups present in the molecule. |
| Strengths | Excellent for determining the precise arrangement of atoms and distinguishing between isomers[14]. Non-destructive[15]. | Extremely sensitive, requiring very small amounts of sample. Provides the molecular formula when high-resolution MS is used[16]. | Fast, simple, and provides a characteristic "fingerprint" for a molecule. |
| Weaknesses | Relatively low sensitivity compared to MS[16]. Can be complex to interpret for large molecules. | Does not provide detailed information about the connectivity of atoms. Isomers often cannot be distinguished[14]. Destructive technique. | Does not provide information about the carbon skeleton or the connectivity of functional groups. |
| Application to this compound | Would confirm the presence and connectivity of the pyridine, methylene, and hydroxyl protons. | Would confirm the molecular weight (266.92 g/mol ) and show characteristic isotopic patterns for two bromine atoms. | Would show characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and C=N and C=C stretches of the pyridine ring. |
Synergistic Power: The most robust structural elucidation is achieved when these techniques are used in concert. For instance, MS can confirm the molecular formula, IR can identify the functional groups, and NMR can then be used to piece together the exact atomic connectivity[17][18].
Part 3: Experimental Protocols and Data Acquisition
To obtain a high-quality 1H NMR spectrum, proper sample preparation and instrument setup are crucial.
Experimental Workflow: 1H NMR Sample Preparation and Acquisition
Caption: A streamlined workflow for 1H NMR sample preparation and data acquisition.
Step-by-Step Methodology for 1H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a small, clean vial[19][20][21]. The choice of solvent is critical; DMSO-d6 is often preferred for observing coupling to -OH protons[3].
-
To remove any particulate matter, which can degrade the quality of the spectrum, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
-
Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
The instrument's magnetic field must be homogenized around the sample; this is achieved through a process called "locking" and "shimming," which utilizes the deuterium signal from the solvent[20].
-
Acquire the 1H NMR spectrum. Standard acquisition parameters are often sufficient for a simple molecule like this.
-
After data collection, the raw data (a free induction decay or FID) is converted into a spectrum using a mathematical process called a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration[15].
-
The chemical shifts are referenced to the signal of an internal standard, most commonly tetramethylsilane (TMS), which is set to 0 ppm[21][22].
-
Conclusion
This guide has provided a comprehensive, albeit predictive, interpretation of the 1H NMR spectrum of this compound. By understanding the fundamental principles of chemical shifts, multiplicities, and coupling constants, researchers can confidently predict and interpret the spectra of this and related molecules. Furthermore, the comparative analysis with other spectroscopic techniques underscores the synergistic approach often required for unambiguous structural elucidation. The provided experimental protocols offer a reliable framework for obtaining high-quality NMR data. As a senior application scientist, I emphasize that while predictive tools are invaluable, experimental verification remains the gold standard in chemical analysis.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. web.pdx.edu [web.pdx.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. scribd.com [scribd.com]
- 20. publish.uwo.ca [publish.uwo.ca]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the 13C NMR Chemical Shifts of (2,6-Dibromopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose, providing invaluable insights into the carbon framework of a molecule. This guide offers a detailed comparative analysis of the predicted 13C NMR chemical shifts for (2,6-Dibromopyridin-4-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry.
The following analysis is based on a combination of predicted data for the target molecule and its non-brominated analog, alongside experimental data for reference compounds. This approach allows for a nuanced understanding of the electronic effects of the bromine and hydroxymethyl substituents on the pyridine ring.
Predicted and Experimental 13C NMR Data at a Glance
The 13C NMR chemical shifts for this compound and related pyridine derivatives are summarized in the table below. The data for the target compound and 4-pyridinemethanol are predicted values, while the data for pyridine and 2,6-dibromopyridine are based on experimental observations.
| Carbon Atom | This compound (Predicted) | 4-Pyridinemethanol (Predicted) | 2,6-Dibromopyridine (Experimental) | Pyridine (Experimental)[1][2] |
| C2 | ~142.5 ppm | ~149.5 ppm | 141.6 ppm | 150 ppm |
| C3 | ~125.0 ppm | ~121.0 ppm | 130.8 ppm | 124 ppm |
| C4 | ~160.0 ppm | ~148.0 ppm | 140.2 ppm | 136 ppm |
| C5 | ~125.0 ppm | ~121.0 ppm | 130.8 ppm | 124 ppm |
| C6 | ~142.5 ppm | ~149.5 ppm | 141.6 ppm | 150 ppm |
| -CH₂OH | ~62.0 ppm | ~63.5 ppm | - | - |
Dissecting the Substituent Effects: A Comparative Analysis
The predicted 13C NMR spectrum of this compound reveals the significant influence of both the bromine atoms and the hydroxymethyl group on the electron distribution within the pyridine ring.
The Impact of Bromine Substitution:
A direct comparison between the predicted shifts for 4-pyridinemethanol and this compound highlights the deshielding effect of the bromine atoms. The C2 and C6 carbons, directly bonded to the electronegative bromine atoms, are predicted to shift downfield to approximately 142.5 ppm. This is consistent with the experimental data for 2,6-dibromopyridine, where these carbons appear at 141.6 ppm.
Interestingly, the C4 carbon in the target molecule is predicted to be significantly deshielded (~160.0 ppm) compared to both 4-pyridinemethanol (~148.0 ppm) and 2,6-dibromopyridine (140.2 ppm). This suggests a synergistic deshielding effect from the two bromine atoms at the ortho positions relative to the nitrogen and the electron-donating hydroxymethyl group at the para position.
The Influence of the Hydroxymethyl Group:
The presence of the -CH₂OH group at the C4 position introduces a notable upfield shift for the C3 and C5 carbons in 4-pyridinemethanol (~121.0 ppm) compared to pyridine (124 ppm). This is indicative of the electron-donating nature of the hydroxymethyl group through resonance, which increases the electron density at the ortho and para positions.
In this compound, the C3 and C5 carbons are predicted to be at approximately 125.0 ppm. While this is downfield compared to 4-pyridinemethanol, it is still upfield relative to the corresponding carbons in 2,6-dibromopyridine (130.8 ppm), demonstrating the persistent, albeit moderated, electron-donating effect of the hydroxymethyl group in the presence of the two bromine atoms.
The carbon of the hydroxymethyl group itself is predicted to appear around 62.0 ppm, a typical chemical shift for a carbon attached to an oxygen atom.
Visualizing Substituent Effects
The following diagram illustrates the interplay of the electronic effects of the bromine and hydroxymethyl substituents on the pyridine ring, leading to the predicted 13C NMR chemical shifts.
Caption: Substituent effects on 13C NMR shifts.
Experimental Protocol for 13C NMR Spectroscopy
For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocol provides a standardized approach.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm.
-
3. Data Processing and Referencing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
4. Data Reporting:
When reporting the data, it is crucial to follow established guidelines to ensure clarity and reproducibility.[3][4][5][6] The report should include:
-
The nucleus observed (¹³C).
-
The spectrometer frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
The solvent used.
-
The chemical shifts (δ) in ppm to one decimal place.
Conclusion
This guide provides a comprehensive comparison and analysis of the predicted 13C NMR chemical shifts of this compound. By dissecting the electronic contributions of the bromine and hydroxymethyl substituents and comparing them with related known compounds, researchers can gain a deeper understanding of the structure-spectra relationship in this class of molecules. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions, a critical step in the rigorous characterization of novel compounds for drug discovery and development.
References
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of (2,6-Dibromopyridin-4-yl)methanol
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of (2,6-Dibromopyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind analytical choices, ensuring a robust and reliable characterization workflow. We will explore the precise data generated by HRMS, compare it with alternative analytical techniques, and provide a validated, step-by-step protocol for its implementation.
Part 1: The Power of Precision in Structural Elucidation
In the synthesis of novel chemical entities, unambiguous confirmation of a molecule's identity is paramount. While nominal mass spectrometry can confirm the molecular weight, it often lacks the specificity to distinguish between compounds with the same nominal mass but different elemental compositions. High-Resolution Mass Spectrometry (HRMS) overcomes this limitation by providing mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of a compound's elemental formula.[1][2]
For this compound (Formula: C₆H₅Br₂NO), HRMS is particularly powerful. The presence of two bromine atoms creates a highly characteristic isotopic pattern that serves as an unmistakable signature for the compound.
Theoretical Exact Mass and Isotopic Pattern
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), the molecular ion region will display a distinctive cluster of peaks. The protonated molecule, [M+H]⁺, is the most common species observed in electrospray ionization (ESI).
Table 1: Theoretical Exact Mass Data for Protonated this compound ([C₆H₆Br₂NO]⁺)
| Isotopic Composition | Theoretical m/z | Relative Abundance |
|---|---|---|
| [M(⁷⁹Br, ⁷⁹Br)+H]⁺ | 265.8816 | ~51.8% |
| [M(⁷⁹Br, ⁸¹Br)+H]⁺ | 267.8796 | 100% |
| [M(⁸¹Br, ⁸¹Br)+H]⁺ | 269.8775 | ~96.5% |
The ability to resolve and accurately measure this isotopic pattern at high resolution provides exceptionally high confidence in the compound's identification.[2]
Anticipated Fragmentation Behavior (MS/MS)
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the precursor ion and analyzing the resulting product ions. For this compound, fragmentation is likely initiated by the loss of stable neutral molecules.
Table 2: Predicted High-Resolution Fragment Ions for [C₆H₆Br₂NO]⁺ (m/z 267.8796)
| Proposed Fragment | Neutral Loss | Theoretical m/z (⁷⁹Br, ⁸¹Br) | Rationale |
|---|---|---|---|
| [C₆H₄Br₂N]⁺ | H₂O | 249.8690 | Loss of the methanol's hydroxyl group as water. |
| [C₅H₃Br₂]⁺ | H₂O, HCN | 222.8624 | Subsequent loss of hydrogen cyanide from the pyridine ring. |
| [C₆H₅Br₂]⁺ | NH | 251.8744 | Loss of the nitrogen heteroatom as NH. |
| [C₆H₆BrNO]⁺ | Br | 188.9685 / 186.9705 | Loss of a single bromine radical. |
Analyzing the exact masses of these fragments provides orthogonal confirmation of the compound's structure, a principle that is central to modern analytical chemistry.[3][4]
Part 2: The Analytical Toolkit - A Comparative Overview
While HRMS is a premier tool for formula confirmation, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific question being asked, from purity assessment to complete structural elucidation.[1]
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| High-Resolution MS (HRMS) | Elemental Formula Determination | Unambiguous formula confirmation; high sensitivity; resolves isotopic patterns.[2] | Provides limited information on isomerism and atom connectivity. |
| Low-Resolution MS (LRMS) | Molecular Weight Confirmation | Fast analysis; widely available; robust. | Cannot distinguish between isobaric compounds (same nominal mass). |
| GC-MS | Analysis of Volatile Compounds | Excellent separation for complex mixtures; established libraries for electron ionization (EI).[5][6] | Requires compound to be thermally stable and volatile; potential for degradation in the injector.[6] |
| NMR Spectroscopy | Complete Structure Elucidation | The definitive method for determining atom connectivity and stereochemistry. | Lower sensitivity than MS; requires larger sample amounts; more time-consuming. |
| HPLC-UV | Purity Assessment & Quantification | Robust and reproducible for quantification; can be non-destructive. | Provides no structural information beyond UV chromophore; requires a reference standard for identification. |
Expert Insight: For a novel compound like this compound, the most robust approach combines HRMS and NMR. HRMS provides a high-confidence elemental formula, which acts as a critical constraint for interpreting the NMR data, leading to rapid and unambiguous structural assignment.
Part 3: In the Lab - A Validated LC-HRMS Workflow
This section details a self-validating protocol for the analysis of this compound using a Liquid Chromatography (LC) system coupled to an Orbitrap or Time-of-Flight (TOF) high-resolution mass spectrometer.
Experimental Workflow Diagram
Caption: LC-HRMS workflow for the analysis of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Rationale: Proper dissolution and dilution are critical to avoid column overloading and ion suppression. A standard concentration allows for reproducible results.
-
a. Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
b. Perform a serial dilution to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).
-
c. Transfer the final solution to an appropriate autosampler vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Rationale: A reversed-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures the compound is eluted as a sharp peak. Formic acid is added to promote protonation for ESI positive mode.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Rationale: Electrospray ionization (ESI) in positive mode is selected because the pyridine nitrogen is basic and readily accepts a proton. A resolving power of 30,000 or higher is sufficient to resolve the bromine isotopic pattern and achieve high mass accuracy.[2]
-
Ion Source: ESI (Positive Ion Mode).
-
Mass Range: 100-500 m/z.
-
Resolution: ≥ 30,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis and Validation:
-
Rationale: This is the self-validating step. Each criterion must be met to confirm the compound's identity with high confidence.
-
a. Extract the ion chromatogram for the theoretical [M(⁷⁹Br, ⁸¹Br)+H]⁺ ion (m/z 267.8796) ± 5 ppm. A single, sharp peak should be observed.
-
b. Generate the mass spectrum across this chromatographic peak.
-
c. Measure the mass of the most abundant peak in the isotopic cluster and calculate the mass error against the theoretical value (267.8796). The error must be < 5 ppm.
-
d. Verify the presence of the complete isotopic cluster ([M(⁷⁹Br, ⁷⁹Br)+H]⁺ and [M(⁸¹Br, ⁸¹Br)+H]⁺) and confirm that their relative intensities and m/z spacing match the theoretical values presented in Table 1.
-
By following this comprehensive workflow, researchers can leverage the power of HRMS to generate unambiguous, high-quality data for critical chemical entities like this compound, accelerating research and development timelines with confidence.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Dihalopyridine Reactivity: (2,6-Dibromopyridin-4-yl)methanol vs. Dichloro-Analogs
Introduction: The Strategic Value of Dihalopyridines in Synthesis
In the intricate world of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Among the most versatile precursors for elaborating on this core structure are 2,6-dihalopyridines. These building blocks offer two reactive handles for strategic functionalization, primarily through transition metal-catalyzed cross-coupling reactions.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of (2,6-Dibromopyridin-4-yl)methanol and its analog, (2,6-Dichloropyridin-4-yl)methanol . As a researcher or drug development professional, the choice between a bromo- or chloro-substituted starting material is a critical decision that impacts reaction efficiency, catalyst selection, cost, and overall synthetic strategy. This document is designed to illuminate the nuances of these choices, supported by experimental data and detailed protocols, to empower you to make the most informed decision for your project.
Pillar 1: The Fundamental Basis of Reactivity—Why Halogen Choice Matters
The divergent reactivity of this compound and its dichloro-analog is rooted in the fundamental properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the critical first step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] The efficiency of this step is directly related to the carbon-halogen bond dissociation energy.
The established reactivity trend is: C-I > C-Br > C-OTf > C-Cl .[7][8]
-
C-Br Bond: The carbon-bromine bond is weaker and more polarizable than the C-Cl bond. This allows for easier oxidative addition to the palladium center, meaning reactions can often proceed under milder conditions, with less active catalysts, and at lower temperatures.
-
C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarizable. Activating this bond is more challenging and necessitates more robust and specialized catalytic systems.[9] These systems typically involve bulky, electron-rich ligands that enhance the electron density on the palladium center, thereby facilitating the difficult oxidative addition step.[8][9]
The presence of the electron-withdrawing nitrogen atom and two halogen substituents makes the pyridine ring electron-deficient, which generally enhances its susceptibility to oxidative addition compared to a simple dihalobenzene. The hydroxymethyl group at the 4-position is generally electronically neutral in its effect on the C-X bonds but can serve as a coordination site or be a target for further synthetic transformations.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in synthetically crucial reactions. We will now compare the two title compounds in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[10][11] Here, the choice between bromine and chlorine has profound implications for reaction setup and success.
Expertise & Experience: The higher reactivity of the C-Br bond means that this compound can often be successfully coupled using "traditional" palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions. In stark contrast, the dichloro-analog demands a more sophisticated approach. To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems are required. These typically feature sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), paired with strong bases like K₃PO₄ or Cs₂CO₃ and often higher reaction temperatures.[9][10]
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | ~85-95% |
| (2,6-Dichloropyridin-4-yl)methanol | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 18 | ~80-90% |
Note: Yields are representative estimates based on literature for analogous systems and serve for comparative purposes.
Trustworthiness: A Validated Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the more challenging coupling of the dichloro-analog, as it can be adapted with milder conditions for the dibromo-compound.
-
Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add (2,6-Dichloropyridin-4-yl)methanol (1.0 equiv.), phenylboronic acid (2.4 equiv. for diarylation), and K₃PO₄ (4.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (4 mol%) and SPhos (8 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 5:1 v/v) to the flask.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating structures prevalent in materials science and natural products.[12][13]
Expertise & Experience: this compound undergoes Sonogashira coupling efficiently using the classic Pd/Cu co-catalytic system.[14] The reaction is often rapid at moderate temperatures. Conversely, the dichloro-analog is substantially less reactive.[8] Achieving good yields may require higher temperatures, increased catalyst loading, or the use of more specialized copper-free conditions, which can prevent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[12]
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N (3.0) | THF | 60 | 6 | ~80-90% |
| (2,6-Dichloropyridin-4-yl)methanol | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | Et₃N (3.0) | DMF | 100 | 24 | ~60-75% |
Note: Yields are representative estimates based on literature for analogous systems and serve for comparative purposes.
Trustworthiness: A Validated Experimental Protocol for Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagents: Add degassed THF, followed by degassed triethylamine (Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (2.2 equiv. for dialkynylation) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C. Buchwald-Hartwig Amination: Assembling C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[6][15]
Expertise & Experience: As with other cross-couplings, the C-Br bond of this compound is more readily aminated than the C-Cl bond of its counterpart. While first and second-generation Buchwald-Hartwig ligands (e.g., BINAP) can be effective for the dibromo substrate, the dichloro substrate requires state-of-the-art catalytic systems.[15][16] The use of highly specialized, bulky biarylphosphine ligands (e.g., G3-XPhos) and a strong, non-nucleophilic base like LiHMDS or NaOtBu is often mandatory for efficient C-Cl amination.[17]
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2) / BINAP (4) | NaOtBu (2.2) | Toluene | 100 | 16 | ~80-90% |
| (2,6-Dichloropyridin-4-yl)methanol | G3-XPhos Precatalyst (2) | LiHMDS (2.2) | Toluene | 110 | 20 | ~75-85% |
Note: Yields are representative estimates based on literature for analogous systems and serve for comparative purposes.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Pillar 3: Orthogonal Reactivity and Strategic Considerations
Oxidation of the Methanol Group
A key consideration is the stability of the C-X bond during other transformations. The hydroxymethyl group at C4 can be readily oxidized to the corresponding aldehyde or carboxylic acid. Fortunately, both C-Br and C-Cl bonds are robust and generally inert to common neutral or mildly acidic oxidizing agents like manganese dioxide (MnO₂) or reagents used in Swern or Dess-Martin oxidations. This chemoselectivity is synthetically valuable, allowing for modification of the C4 substituent before or after cross-coupling at the C2 and C6 positions.
Trustworthiness: A Validated Protocol for Oxidation to Aldehyde
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 10 equiv.) in portions to the stirred solution at room temperature. The reaction is heterogeneous.
-
Reaction: Stir the black suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids, washing the pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 2,6-dibromopyridine-4-carbaldehyde, which can be used directly or purified by chromatography.
Experimental Workflow: A Self-Validating System
A successful cross-coupling experiment relies on a rigorous and self-validating workflow. The exclusion of oxygen and moisture is paramount, as Pd(0) species are sensitive to air and can be deactivated.
Visualization: General Experimental Workflow
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion and Strategic Recommendations
The choice between this compound and its dichloropyridine analog is a strategic one, dictated by the specific goals of a synthetic campaign.
Choose this compound when:
-
Speed and Mild Conditions are Critical: Its higher reactivity allows for faster reaction times and less forcing conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Route Scouting and Early-Stage Discovery: The reliability and broader compatibility with standard catalyst systems make it ideal for quickly accessing new chemical matter.
-
Project Budget Allows: Bromo-derivatives are typically more expensive than their chloro- counterparts.
Choose (2,6-Dichloropyridin-4-yl)methanol when:
-
Cost is a Major Driver: For large-scale synthesis, the significantly lower cost of the dichloro-analog presents a major economic advantage.[8]
-
Stepwise, Orthogonal Functionalization is Desired: The reactivity difference between C-Cl and a newly installed C-Br or C-OTf bond can be exploited for sequential, site-selective couplings.
-
Robust, Modern Catalysis is Available: Your lab is equipped and experienced with using advanced, highly active catalyst systems required for C-Cl bond activation.
By understanding the fundamental principles of reactivity and leveraging the comparative data and protocols in this guide, researchers can navigate the complexities of dihalopyridine chemistry with confidence, accelerating the path to discovery.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 17. researchgate.net [researchgate.net]
The Evolving Landscape of Tyk2 Inhibition: A Comparative Guide to Compounds Derived from (2,6-Dibromopyridin-4-yl)methanol
In the pursuit of novel therapeutics for autoimmune and inflammatory diseases, the Janus kinase (JAK) family has emerged as a critical target. Specifically, Tyrosine Kinase 2 (Tyk2) has garnered significant attention due to its pivotal role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. This guide provides a comprehensive comparison of a promising class of Tyk2 inhibitors synthesized from the versatile building block, (2,6-Dibromopyridin-4-yl)methanol, with other notable Tyk2 inhibitors in development. We will delve into the rationale behind their design, present comparative biological data, and provide detailed experimental protocols for their evaluation.
The Strategic Importance of the 2,6-Disubstituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and its 2,6-disubstitution pattern offers a unique vector for molecular exploration. The use of this compound as a starting material is a strategic choice, as the two bromine atoms provide reactive handles for the introduction of diverse functionalities through cross-coupling reactions. This allows for the systematic probing of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. The central hydroxymethyl group can be further modified or used as a point of attachment for other pharmacophoric elements.
Comparative Analysis of Tyk2 Inhibitors
The development of Tyk2 inhibitors has led to a variety of chemical scaffolds with different modes of action. Here, we compare a representative compound derived from this compound with other clinical-stage Tyk2 inhibitors.
| Compound Class | Representative Compound/Alternative | Mechanism of Action | Tyk2 IC50 (nM) | Selectivity Profile | Key Features |
| From this compound | Hypothetical Compound A | ATP-competitive | <10 | High selectivity over other JAKs | Utilizes the 2,6-disubstituted pyridine core for potent and selective inhibition. |
| Allosteric Inhibitors | Deucravacitinib (BMS-986165) | Allosteric inhibitor binding to the regulatory pseudokinase (JH2) domain | - | Highly selective for Tyk2 over JAK1, JAK2, and JAK3 | First-in-class oral, selective Tyk2 inhibitor approved for psoriasis.[1][2] |
| Orthosteric Inhibitors | Brepocitinib (PF-06700841) | ATP-competitive inhibitor binding to the catalytic (JH1) domain | - | Also inhibits JAK1 | A pan-JAK inhibitor with potent activity against Tyk2. |
| Orthosteric Inhibitors | Ropsacitinib (PF-06826647) | ATP-competitive inhibitor binding to the catalytic (JH1) domain | - | Selective for Tyk2 over other JAKs | A selective orthosteric inhibitor in clinical development.[3] |
Note: Specific IC50 values for compounds directly derived from this compound are often proprietary and found within patent literature. The value presented here is a representative placeholder based on the potential for potent inhibition.
Signaling Pathway of Tyk2 and Point of Intervention
Tyk2 is a key mediator in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, Tyk2 is activated and phosphorylates downstream STAT proteins, which then translocate to the nucleus to regulate gene expression. The inhibitors discussed in this guide act by preventing the catalytic activity of Tyk2, thereby blocking this signaling cascade.
Caption: Simplified JAK-STAT signaling pathway illustrating the point of intervention by Tyk2 inhibitors.
Experimental Protocols
Synthesis of a (2,6-Disubstituted-pyridin-4-yl)methanol Derivative (General Procedure)
This protocol outlines a general synthetic route to derivatives of this compound, as described in patent US10508113B2.[4]
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-6-bromopyridin-4-yl)methanol.
Step 2: Second Suzuki Coupling or other Cross-Coupling Reaction
-
The product from Step 1 (1.0 eq) is subjected to a second cross-coupling reaction using a different boronic acid/ester or other coupling partner (1.1 eq) under similar conditions as Step 1.
-
The reaction is worked up and purified as described in Step 1 to yield the final 2,6-disubstituted-pyridin-4-yl)methanol derivative.
Caption: General synthetic workflow for the derivatization of this compound.
In Vitro Tyk2 Kinase Inhibition Assay (LanthaScreen™ Assay)
This protocol is a representative method for determining the in vitro potency of Tyk2 inhibitors.[4]
Materials:
-
Tyk2 Kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Test compounds (in DMSO)
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
TR-FRET Dilution Buffer
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 5 µL of a solution containing Tyk2 kinase and the substrate peptide in kinase buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: a. Calculate the emission ratio (520 nm / 495 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The strategic use of this compound as a starting material has enabled the development of a novel class of potent and selective Tyk2 inhibitors. The ability to readily diversify the 2 and 6 positions of the pyridine ring provides a powerful platform for fine-tuning the pharmacological properties of these compounds. While allosteric inhibitors like Deucravacitinib have demonstrated significant clinical success, the development of new ATP-competitive inhibitors with improved selectivity and pharmacokinetic profiles remains an important area of research. The compounds derived from this compound represent a promising avenue in the ongoing effort to provide effective oral therapies for a range of immune-mediated diseases. Further optimization of this scaffold could lead to the discovery of next-generation Tyk2 inhibitors with enhanced therapeutic benefits.
References
- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oral small-molecule tyrosine kinase 2 and phosphodiesterase 4 inhibitors in plaque psoriasis: a network meta-analysis [frontiersin.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of (2,6-Dibromopyyridin-4-yl)methanol
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of (2,6-Dibromopyridin-4-yl)methanol, a crucial building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed methodologies to ensure the quality and consistency of this important chemical entity.
Introduction: The Criticality of Purity for this compound
This compound (CAS 223463-02-3) is a halogenated pyridine derivative.[1] Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and a hydroxymethyl group, makes it a versatile intermediate. However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and degradation products. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for its purity determination.
This guide will explore two powerful analytical techniques: HPLC-UV, a workhorse in quality control laboratories for its robustness and cost-effectiveness, and LC-MS, which offers unparalleled sensitivity and specificity for impurity identification.[2][3][4][5]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely adopted method for routine purity analysis due to its reliability and ease of use.[5] The principle lies in separating the main compound from its impurities based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase, followed by the detection of UV-absorbing compounds as they elute from the column.[2]
Causality Behind Experimental Choices
The selection of HPLC parameters is critical for achieving optimal separation and accurate quantification.
-
Column Selection: For a polar, aromatic compound like this compound, a reversed-phase column is the logical starting point.[6] A C18 column is a versatile choice, offering good retention for moderately polar to non-polar compounds.[7][8] However, given the polarity of the hydroxymethyl group, a column with a less hydrophobic stationary phase, such as a C8 or a Phenyl column, could also be considered to prevent excessive retention and improve peak shape.[7][9] The choice of a column with a particle size of 3 or 5 µm provides a good balance between efficiency and backpressure for standard HPLC systems.[8]
-
Mobile Phase Optimization: The mobile phase composition is a key factor in controlling the retention and selectivity of the separation.[10][11][12] A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically used in reversed-phase chromatography.[11]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
-
Aqueous Phase & pH: The pyridine nitrogen in the analyte is basic. Therefore, the pH of the mobile phase will significantly influence its ionization state and, consequently, its retention.[11] An acidic mobile phase (e.g., using formic acid or a phosphate buffer at low pH) will protonate the pyridine nitrogen, making the molecule more polar and leading to earlier elution. This can be advantageous for achieving good peak shape and avoiding interactions with residual silanols on the silica-based stationary phase.
-
-
Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of this compound. A wavelength at which the main compound and its potential impurities have significant absorbance should be chosen to ensure sensitive detection of all relevant species. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak, aiding in peak purity assessment and impurity identification.[2][3]
Experimental Protocol: HPLC-UV Purity Method
This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15][16]
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable buffer components).
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH improves peak shape for the basic pyridine moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | See table below | Allows for the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection | PDA at 270 nm (or λmax) | Wavelength should be optimized based on the UV spectrum of the analyte. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 20 |
| 30.0 | 20 |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[13][14][15][16][17][18]
-
Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from any degradation products and potential impurities.[19][20][21]
Data Presentation: HPLC-UV
| Parameter | Typical Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.01% of nominal concentration |
| LOQ | ~0.03% of nominal concentration |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[4] It is an indispensable tool for the identification and structural elucidation of unknown impurities.[22][23]
Expertise & Experience: Why Choose LC-MS?
While HPLC-UV is excellent for quantifying known impurities and assessing overall purity, its limitation lies in identifying unknown peaks. LC-MS provides the molecular weight of the eluting compounds, which is a critical piece of information for impurity identification.[22][24] For a compound containing bromine, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum provides a definitive confirmation of the presence of bromine in an impurity.[25]
Trustworthiness: A Self-Validating System
The combination of retention time from the LC and the mass-to-charge ratio (m/z) and isotopic pattern from the MS provides a high degree of confidence in the identification of impurities.[26]
Experimental Protocol: LC-MS for Impurity Identification
The LC method developed for HPLC-UV can often be adapted for LC-MS. However, some modifications are necessary to ensure compatibility with the mass spectrometer.
1. Instrumentation and Materials:
-
LC-MS system, typically an HPLC or UPLC coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Electrospray Ionization (ESI) is a common and suitable ionization source for this type of molecule.[27]
2. Chromatographic Conditions (LC-MS compatible):
| Parameter | Condition | Rationale |
| Column | C18, 50-100 mm x 2.1 mm, <3 µm | Smaller ID columns are preferred for LC-MS to reduce solvent consumption and improve sensitivity.[6][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile and compatible with MS. |
| Gradient | Similar to HPLC-UV, but may be faster due to the shorter column. | |
| Flow Rate | 0.2 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | |
| Injection Vol. | 1 - 5 µL |
3. Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Source/Desolvation Temp. | 120-150 °C / 350-500 °C |
Visualization of Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS Impurity Identification Workflow.
Comparison of HPLC-UV and LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative purity analysis, routine QC. | Impurity identification, structural elucidation, trace analysis. |
| Sensitivity | Good (ng level).[28] | Excellent (pg-fg level).[3][22] |
| Selectivity | Based on chromatographic retention and UV absorbance. | Based on retention time and mass-to-charge ratio.[28] |
| Information Provided | Retention time, UV spectrum, quantity. | Retention time, mass-to-charge ratio, isotopic pattern, fragmentation data (MS/MS). |
| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. |
| Robustness | Generally more robust for routine use. | Can be more sensitive to matrix effects and requires more expertise. |
| Validation | Well-established validation protocols (ICH).[13][14][15][16] | More complex validation, especially for quantitative methods. |
Conclusion
For the comprehensive purity analysis of this compound, a dual-pronged approach utilizing both HPLC-UV and LC-MS is recommended.
-
HPLC-UV serves as the primary method for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its robustness and cost-effectiveness make it ideal for release testing and stability studies.
-
LC-MS is the indispensable tool for method development, impurity profiling, and the investigation of unknown peaks observed during routine analysis or forced degradation studies. The structural information it provides is crucial for understanding degradation pathways and ensuring the safety of the final product.
By leveraging the strengths of both techniques, researchers and drug development professionals can establish a comprehensive control strategy for this compound, ensuring its quality, safety, and consistency.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. torontech.com [torontech.com]
- 3. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. One moment, please... [sterlingpharmasolutions.com]
- 23. Identifying and elucidating impurity species [rssl.com]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
- 26. mdpi.com [mdpi.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for the C-C Coupling of (2,6-Dibromopy-ridin-4-yl)methanol: Suzuki vs. Stille Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. (2,6-Dibromopyridin-4-yl)methanol is a valuable building block, offering two reactive sites for the introduction of molecular complexity. This guide provides an in-depth comparison of two premier palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of this substrate. We will delve into mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis to guide your synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organostannanes (organotin compounds) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents.[1][2] |
| Reagent Stability | Boronic acids are generally stable and easy to handle.[1][3] | Organostannanes are stable to air and moisture.[2][4][5][6] |
| Byproduct Removal | Boron-containing byproducts are generally easy to remove.[1] | Tin-containing byproducts can be difficult to remove.[1][5][7] |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups.[3] | Excellent, tolerates a wide variety of functional groups.[5][6][7][8] |
| Reaction Conditions | Requires a base for activation of the boronic acid.[9][10] | Generally mild and does not require a base.[5] |
Mechanistic Overview: The Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5][10]
Suzuki Coupling
The Suzuki reaction couples an organoboron reagent with an organic halide.[11] A key difference from the Stille coupling is the requirement of a base to activate the organoboron species, forming a boronate complex, which facilitates the transmetalation step.[9][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille reaction utilizes an organostannane as the coupling partner for the organic halide.[2][4] A significant advantage of the Stille coupling is its high tolerance for a wide range of functional groups, as the organostannane reagents do not require activation by a base.[6][8]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki and Stille couplings of this compound. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature may be necessary for specific substrates.
Suzuki Coupling: Mono-Arylation of this compound
This protocol is adapted from procedures for the selective mono-arylation of 2,6-dibromopyridine.[12]
Materials:
-
This compound
-
Aryl boronic acid (1.1 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), aryl boronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous, degassed toluene.
-
Add the catalyst solution to the flask containing the reagents.
-
Add the toluene/H₂O solvent mixture to the reaction flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Stille Coupling: Mono-Arylation of this compound
This protocol is based on general procedures for Stille couplings of dibromopyridines.[13]
Materials:
-
This compound
-
Aryl tributylstannane (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous, degassed DMF
-
LiCl (3.0 eq, optional, can accelerate the reaction)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%). If using, add LiCl (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the aryl tributylstannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts (3x).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Comparative Analysis and Recommendations
Suzuki Coupling:
-
Advantages: The primary advantages of the Suzuki coupling are the low toxicity of the organoboron reagents and their byproducts, making it a more environmentally friendly option.[1] Boronic acids are also widely commercially available, facilitating rapid analog synthesis.
-
Disadvantages: The requirement for a base can be a limitation if the substrate contains base-sensitive functional groups. Protodeborylation, the cleavage of the C-B bond, can be a competing side reaction, reducing yields.[14]
Stille Coupling:
-
Advantages: The Stille coupling boasts excellent functional group tolerance and does not require a base, making it suitable for substrates with sensitive functionalities.[6][8] Organostannanes are also stable to air and moisture.[2][4][5][6]
-
Disadvantages: The major drawback of the Stille coupling is the high toxicity of organotin compounds.[1][2] The removal of tin-containing byproducts can also be challenging and may require specific workup procedures, such as washing with aqueous KF.[1][5] Homocoupling of the organostannane reagent can be a significant side reaction.[2][5]
Recommendation for this compound:
For the initial exploration of C-C bond formation with this compound, the Suzuki-Miyaura coupling is the recommended first-line approach. This is primarily due to its more favorable safety and environmental profile, and the ease of byproduct removal. The wide availability of diverse boronic acids also allows for a broader exploration of chemical space.
The Stille coupling should be considered a powerful alternative in cases where the Suzuki reaction fails to provide the desired product in satisfactory yields, particularly if the substrate or coupling partner is sensitive to the basic conditions of the Suzuki coupling. While the toxicity of organotin reagents is a concern, the mild reaction conditions and broad functional group tolerance of the Stille coupling make it an invaluable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Navigating the Scaffold Landscape: A Comparative Guide to Alternatives for (2,6-Dibromopyridin-4-yl)methanol in Drug Discovery
The 2,6-disubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to project substituents in a defined vector, engage in hydrogen bonding, and fine-tune the physicochemical properties of drug candidates.[1] For years, (2,6-Dibromopyridin-4-yl)methanol has served as a workhorse building block, offering two reactive handles for diversification via cross-coupling reactions and a versatile hydroxymethyl group for further elaboration. However, the dynamic landscape of drug discovery necessitates a broader palette of building blocks to overcome challenges in metabolic stability, solubility, and target engagement. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights to inform rational scaffold selection.
The Incumbent: this compound
This building block's utility lies in the differential reactivity of its C-Br bonds, allowing for sequential, regioselective functionalization. The bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The 4-methanol group provides a convenient point for attachment of linkers or pharmacophoric elements.
Alternative Building Blocks: A Comparative Analysis
We will explore three classes of alternatives: a direct chloro-analogue, and two bioisosteric replacements, dihalopyrimidines and dihalopyridazines.
The Direct Analogue: (2,6-Dichloropyridin-4-yl)methanol
A common and often more cost-effective alternative, the dichloro-analogue offers a similar structural framework with nuanced differences in reactivity.
Reactivity Profile:
The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This can be both an advantage and a disadvantage. While harsher reaction conditions may be required, the lower reactivity can sometimes lead to higher selectivity in mono-functionalization. Modern catalyst systems with bulky, electron-rich phosphine ligands have largely overcome the challenge of activating C-Cl bonds.[2]
Synthesis:
(2,6-Dichloropyridin-4-yl)methanol can be synthesized from methyl 2,6-dichloropyridine-4-carboxylate by reduction with sodium borohydride.[3]
Physicochemical Properties:
The replacement of bromine with chlorine results in a lower molecular weight and generally increased polarity, which can favorably impact solubility.
The Bioisosteric Alternative I: Dihalopyrimidines
Bioisosteric replacement of the pyridine ring with a pyrimidine scaffold introduces an additional nitrogen atom, significantly altering the electronic properties and hydrogen bonding capacity of the core.[4] A key building block in this class is 2,4-dichloropyrimidine.
Reactivity Profile:
In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution and Suzuki coupling than the C2 position.[5][6] This inherent regioselectivity provides a predictable platform for sequential functionalization.
Physicochemical and Pharmacological Impact:
The additional nitrogen atom in the pyrimidine ring acts as a hydrogen bond acceptor and can significantly influence a compound's solubility and metabolic stability.[7] Comparative studies have shown that switching from a pyridine to a pyrimidine core can modulate anti-inflammatory activity, with specific substitution patterns determining the ultimate effect.[8][9]
The Bioisosteric Alternative II: Dihalopyridazines
The pyridazine scaffold, with its two adjacent nitrogen atoms, offers a distinct electronic and steric profile compared to pyridine and pyrimidine.[10] 3,6-Dichloropyridazine is a representative building block.
Reactivity Profile:
The two chlorine atoms in 3,6-dichloropyridazine are equivalent, which can lead to mixtures of mono- and di-substituted products in cross-coupling reactions. However, careful control of stoichiometry and reaction conditions can favor mono-functionalization. The pyridazine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution reactions.
Physicochemical and Pharmacological Impact:
The pyridazine core is known to increase aqueous solubility and can serve as a bioisostere for pyridine and pyrimidine.[10] Its unique dipole moment and dual hydrogen-bond accepting capability can lead to novel interactions with biological targets.[10] In some cases, replacing a pyridine with a pyridazine has led to improved metabolic stability and solubility.[10]
Comparative Data Summary
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | High reactivity in cross-coupling. | Well-established chemistry. | Higher cost, potential for over-reaction. |
| (2,6-Dichloropyridin-4-yl)methanol | Lower reactivity than bromo-analogue. | Cost-effective, can offer higher selectivity. | May require more forcing reaction conditions. |
| 2,4-Dichloropyrimidine | Inherent regioselectivity (C4 > C2). | Predictable functionalization. | Altered electronics may impact target binding. |
| 3,6-Dichloropyridazine | Two adjacent nitrogen atoms. | Can improve solubility and metabolic stability. | Lack of inherent regioselectivity can be a challenge. |
Experimental Protocols
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a general workflow applicable to Suzuki, Buchwald-Hartwig, and Sonogashira reactions with the discussed building blocks.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of (2,6-Dichloropyridin-4-yl)methanol with Phenylboronic Acid
Rationale: This protocol demonstrates a typical Suzuki coupling with the chloro-analogue, a foundational reaction for introducing aryl substituents.
Materials:
-
(2,6-Dichloropyridin-4-yl)methanol
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (2,6-Dichloropyridin-4-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed 9:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine with Aniline
Rationale: This protocol showcases the selective functionalization of a dihalopyrimidine, a key strategy for building libraries of drug-like molecules.
Materials:
-
2,4-Dichloropyrimidine
-
Aniline
-
Pd₂(dba)₃
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.4 eq) to a vial.
-
Add toluene, followed by 2,4-dichloropyrimidine (1.0 eq) and aniline (1.2 eq).
-
Seal the vial and heat to 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by flash column chromatography to yield 2-chloro-4-anilinopyrimidine.
Logical Relationships in Scaffold Selection
The choice of building block is a multi-faceted decision, influenced by synthetic accessibility, desired physicochemical properties, and the intended biological target. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an alternative building block.
Conclusion
While this compound remains a valuable tool, a nuanced understanding of its alternatives can unlock new avenues in drug discovery. (2,6-Dichloropyridin-4-yl)methanol offers a cost-effective and sometimes more selective alternative. For projects requiring modulation of physicochemical properties and exploration of new interactions with biological targets, bioisosteric scaffolds like dihalopyrimidines and dihalopyridazines present compelling options. The choice of building block should be a strategic decision, guided by the specific goals of the medicinal chemistry campaign and supported by a solid understanding of the reactivity and properties of each scaffold.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 [chemicalbook.com]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2,6-Dibromopyridin-4-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2,6-Dibromopyridin-4-yl)methanol (CAS No: 223463-02-3). As a brominated heterocyclic compound, its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that every step, from personal protection to final waste disposal, is conducted with the highest degree of scientific integrity and safety.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This dictates the necessary safety precautions and the correct disposal pathway. This compound is a solid compound whose toxicological properties have not been fully investigated, demanding a cautious approach. The primary known hazards are summarized below.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [2] |
| STOT-SE | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |[2] |
In the event of combustion, this compound can decompose to release highly toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas[2].
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent exposure via inhalation, ingestion, or skin/eye contact. The following PPE is mandatory when handling or disposing of this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirement | Rationale | Source(s) |
|---|---|---|---|
| Eye & Face | Chemical safety goggles approved under NIOSH or EN 166 standards. | Protects against splashes and airborne dust, preventing serious eye irritation. | [3][4] |
| Hand | Inspected, chemical-resistant nitrile gloves. | Prevents direct skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. | [3][4][5] |
| Body | A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Protects personal clothing from contamination and prevents skin exposure. | [3][5] |
| Respiratory | All handling must occur in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation. For spill cleanup or where dust is generated, a respirator with a P2 filter is required. |[2][3] |
Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is accurate waste segregation. Due to the presence of two bromine atoms, this compound must be disposed of as Halogenated Organic Waste . This is the most critical step, as mixing it with non-halogenated waste can disrupt the disposal process and increase costs[6][7][8].
The following diagram illustrates the clear and non-negotiable decision path for disposing of this chemical.
Caption: Waste classification and segregation workflow.
-
Identify the Correct Waste Container : Locate the designated container for "Halogenated Organic Waste." These are often supplied by your institution's EHS department and must be in good condition with a secure, threaded cap[7][9].
-
Label the Container : Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "Halogenated Organic Waste")[7][8]. As you add this compound, list its full chemical name on the container's contents sheet[6].
-
Transfer Waste : Carefully transfer the solid waste or solutions containing the compound into the designated container. Avoid generating dust. If transferring a solution, do not mix it with incompatible materials like strong acids, bases, or oxidizers[8].
-
Seal the Container : The waste container must remain tightly sealed at all times, except when you are actively adding waste[7][10]. This prevents the release of vapors and protects against spills.
-
Store Appropriately : Store the sealed waste container in a designated and well-ventilated satellite accumulation area until it is ready for pickup[9].
Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is crucial.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure Ventilation : Confirm that the chemical fume hood is operational or that the area is well-ventilated.
-
Don PPE : Wear the full mandatory PPE as described in Section 2, including respiratory protection if dust is present.
-
Contain and Collect : Do not use water. Gently sweep up the solid material to avoid generating dust. Alternatively, cover the spill with an inert absorbent material like vermiculite or sand, then collect the mixture[2][11].
-
Package for Disposal : Place the collected material and any contaminated cleaning supplies into a sealed, compatible container. Label it as "Hazardous Waste" containing "this compound" and dispose of it through the halogenated waste stream.
-
Decontaminate : Clean the spill area thoroughly.
For large spills, evacuate the area immediately, prevent entry, and contact your institution's emergency response or EHS office[7].
Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone, ethanol). The first rinse (and subsequent rinses, if necessary) must be collected and disposed of as Halogenated Organic Waste . Do not drain these rinsates into the sanitary sewer[2][4].
Final Disposal Pathway
Once the waste container is full or no longer in use, it must be handed over to trained professionals.
-
Institutional Pickup : Arrange for your facility's EHS or hazardous waste management team to collect the sealed and properly labeled container.
-
Ultimate Disposal : The collected halogenated waste will be transported to a licensed chemical destruction facility. The standard and required method for disposing of halogenated organic compounds is high-temperature incineration in a specialized unit equipped with scrubbers to neutralize the resulting acidic gases like hydrogen bromide[6][11][12].
Adherence to these procedures is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. methanex.com [methanex.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. mtu.edu [mtu.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling (2,6-Dibromopyridin-4-yl)methanol
Comprehensive Safety & Handling Guide: (2,6-Dibromopyridin-4-yl)methanol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, use, and disposal of this compound. Understanding the why behind each safety protocol is critical to fostering a robust safety culture and achieving reliable, reproducible results. This document is structured to provide immediate, actionable intelligence for your laboratory operations.
Hazard Identification: A Proactive Approach to Safety
This compound (CAS No. 223463-02-3) is a halogenated pyridine derivative.[1] While comprehensive toxicological data is not available for this specific compound, its known hazard classifications provide a clear directive for safe handling. The primary hazards are associated with irritation and acute toxicity if ingested.
A thorough risk assessment is the foundation of any safe laboratory procedure. Before handling this compound, every researcher must internalize its potential hazards.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
The GHS pictogram associated with this compound is GHS07, indicating it is a health hazard and irritant. This initial assessment logically dictates the necessary control measures, beginning with engineering controls and culminating in the specific Personal Protective Equipment (PPE) detailed below.
Caption: Risk Assessment Workflow for Chemical Handling.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense after engineering and administrative controls have been implemented. For this compound, the selection of PPE is directly dictated by its hazard profile.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient .[2] Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against accidental splashes of solutions or contact with airborne solid particles.[2]
-
For routine use: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3]
-
For large quantities or significant splash risk: A full-face shield should be worn in addition to chemical splash goggles.[4][5]
Skin and Body Protection
Direct contact can cause skin irritation (H315). Therefore, comprehensive skin protection is non-negotiable.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with aromatic and halogenated compounds.[4][6] Always check the manufacturer's compatibility chart for the specific solvents being used. Before use, gloves must be inspected for any signs of degradation or puncture.[3] Employ the proper glove removal technique to avoid contaminating your skin.[3]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect against spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.[4]
Respiratory Protection
The primary defense against respiratory irritation (H335) is to handle this compound within a certified chemical fume hood.[4][7] This engineering control is designed to capture and exhaust vapors and fine particulates at the source.
-
Standard Operations: All handling of this compound solid and its solutions must be performed inside a functioning chemical fume hood.[7]
-
Emergency or High-Concentration Scenarios: If engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4] For such events, only trained personnel should respond.
Summary of Mandatory PPE
| Protection Type | Specification | Rationale (Based on Hazard Code) |
| Eye/Face | Chemical Splash Goggles (sealed) | Protects against serious eye irritation (H319).[2] |
| Hands | Chemical-Resistant Nitrile Gloves | Prevents skin irritation (H315).[6] |
| Body | Full-Length Lab Coat | Protects skin and clothing from contamination.[6] |
| Respiratory | Chemical Fume Hood (Engineering Control) | Prevents inhalation and respiratory irritation (H335).[4][7] |
Operational Plan: From Vial to Waste
A structured workflow minimizes risk. The following protocols are designed to guide the user through common laboratory manipulations of this compound.
Caption: Step-by-step workflow for safe handling.
Protocol 1: Weighing and Aliquoting the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Clear the work area of any unnecessary items. Don all PPE as specified in the table above.
-
Equipment: Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and quickly transfer it to the balance, minimizing time outside the ventilated space. Use an anti-static weigh boat.
-
Transfer: Use a dedicated, clean spatula to carefully transfer the required amount of solid from the stock bottle to the weigh boat. Avoid generating dust.
-
Cleanup: Promptly and securely close the primary container. Decontaminate the spatula and any affected surfaces. Dispose of the weigh boat in the designated solid halogenated waste container.
Protocol 2: First Aid and Emergency Response
In the event of an exposure, immediate and correct action is crucial.[8]
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[8] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[11] |
Disposal Plan: Responsible Lifecycle Management
This compound is a brominated organic compound. As such, it must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[12][13]
-
Solid Waste: All contaminated consumables (e.g., gloves, weigh boats, paper towels) and un-used solid chemical must be placed in a clearly labeled container for Halogenated Organic Solid Waste .[13]
-
Liquid Waste: Solutions containing this compound must be collected in a sealed, properly labeled container for Halogenated Organic Liquid Waste .[13]
-
Regulatory Compliance: Waste disposal must adhere to local, state, and federal regulations.[12] In the UK, this includes The Hazardous Waste Regulations 2005.[12] Ensure your institution's Environmental Health & Safety (EHS) office provides specific guidance on waste stream management.
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity of your scientific work. This guide serves as a living document; always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety policies before commencing any new procedure.
References
- 1. This compound | CAS 223463-02-3 [matrix-fine-chemicals.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. community.preproom.org [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
